molecular formula C9H10BrClN2S B1286068 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride CAS No. 1049762-09-5

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Número de catálogo: B1286068
Número CAS: 1049762-09-5
Peso molecular: 293.61 g/mol
Clave InChI: YFIPGHMRWNVGOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H10BrClN2S and its molecular weight is 293.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-bromo-4-ethyl-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S.ClH/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7;/h3-4H,2H2,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPGHMRWNVGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical and Pharmacological Profile of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, specific halogenated benzothiazoles serve as critical linchpins for synthesizing advanced therapeutics. 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a highly specialized, stable precursor molecule. While inert on its own, its strategic value lies in its role as a masked ortho-aminothiophenol. Through targeted chemical unmasking, it provides the foundational building block for a novel class of phenothiazine-derived assembly modulators (such as PAV-174 and PAV-617). These downstream compounds have demonstrated unprecedented efficacy in allosterically inhibiting oxidized Macrophage Migration Inhibitory Factor (oxMIF), thereby halting viral replication (e.g., HSV-1) and preventing tau hyperphosphorylation in neurodegenerative disease models.

This whitepaper details the physicochemical properties, synthetic utility, and downstream pharmacological applications of this essential intermediate.

Chemical Identity and Physicochemical Properties

The compound features a benzothiazole core substituted with a bromine atom at position 6, an ethyl group at position 4, and an amine at position 2. In drug development pipelines, ortho-aminothiophenols are notoriously unstable and prone to rapid oxidative dimerization into disulfides. By masking the thiol and amine within a benzothiazole ring, and further stabilizing it as a hydrochloride salt, chemists achieve a highly stable, crystalline solid that can be stored at room temperature without degradation 1[1].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 383131-52-01049762-09-5
Molecular Formula C9H9BrN2SC9H10BrClN2S
Molecular Weight 257.15 g/mol 293.61 g/mol
Physical Form PowderCrystalline Solid
Storage Temperature Room Temperature (RT)Room Temperature (RT)
Safety / Hazards H302, H315, H319, H335Irritant (GHS07)
InChI Key RLRFPJSDSWJTIX-UHFFFAOYSA-NN/A

Data aggregated from 2[2] and 3[3].

Synthetic Utility: The Pathway to Assembly Modulators

The primary application of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is its conversion into 2-amino-5-bromo-3-ethyl-benzenethiol . This is achieved via harsh alkaline hydrolysis, which cleaves the thiazole ring.

Why utilize this specific synthetic route? The resulting benzenethiol is a highly reactive intermediate that is immediately subjected to condensation reactions to form complex phenothiazine cores 4[4]. These cores are the structural foundation for "Assembly Modulators"—a class of small molecules (e.g., PAV-174, PAV-617, and PAV-866) engineered to target host-protein complexes hijacked by viruses 5[5].

SyntheticWorkflow A 6-Bromo-4-ethyl-1,3- benzothiazol-2-amine HCl (Stable Precursor) B Alkaline Hydrolysis (KOH, 150°C, H2O) A->B Ring Cleavage C 2-Amino-5-bromo-3- ethyl-benzenethiol (Reactive Intermediate) B->C Thiol Unmasking D Phenothiazine Core Condensation C->D Core Assembly E PAV-174 / PAV-617 (Assembly Modulators) D->E Optimization F oxMIF Inhibition & Antiviral Activity E->F Pharmacological Action

Workflow: Conversion of the stable benzothiazole precursor to active phenothiazine modulators.

Mechanistic Pharmacology: Targeting oxMIF and Tau Pathology

The clinical value of synthesizing PAV-174 and PAV-617 from our title compound lies in their unique mechanism of action. Recent breakthroughs have identified Macrophage Migration Inhibitory Factor (MIF) as a critical host factor. Under oxidative stress—such as an HSV-1 infection—native MIF undergoes a conformational shift into an oxidized state (oxMIF ) 4[6].

oxMIF acts as a pathological hub, triggering the aberrant activation of Akt (at Ser473) and GSK3β (at Ser9). This kinase cascade directly results in the hyperphosphorylation of the tau protein at residues Ser202 and Thr205, a primary hallmark of Alzheimer's Disease and Frontotemporal Dementia (FTD) 7[7].

Compounds derived from 6-bromo-4-ethyl-1,3-benzothiazol-2-amine (like PAV-174) act as potent allosteric inhibitors. By binding directly to the multimerization interface of oxMIF, they block this cascade, effectively uncoupling viral infection from neurodegenerative pathology4[8].

SignalingPathway HSV HSV-1 Infection (Oxidative Stress) oxMIF Oxidized MIF (oxMIF) Pathological Conformer HSV->oxMIF Induces MIF Native MIF Protein MIF->oxMIF ROS Kinases Akt & GSK3β Kinase Activation oxMIF->Kinases Triggers PAV PAV-174 / PAV-617 (Allosteric Inhibitor) PAV->oxMIF Allosteric Blockade Tau Tau Hyperphosphorylation (Ser202/Thr205) Kinases->Tau Phosphorylates

Mechanistic pathway: PAV-174 blocks oxMIF-mediated tau hyperphosphorylation triggered by HSV-1.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the chemical unmasking of the intermediate and the biological validation of its downstream derivative. Both protocols are designed as self-validating systems.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-ethyl-benzenethiol via Alkaline Hydrolysis

Objective: Unmask the reactive ortho-aminothiophenol from the stable benzothiazole precursor for downstream phenothiazine condensation 4[9].

  • Reagent Preparation: In a heavy-walled, pressure-rated reaction vessel, dissolve 13.5 g (240 mmol) of Potassium Hydroxide (KOH) in 25 mL of deionized H₂O.

  • Precursor Addition: Add 2.0 g (7.7 mmol) of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine to the highly alkaline solution.

  • Thermal Hydrolysis: Seal the vessel and heat the reaction mixture to 150°C with continuous stirring overnight.

    • Causality Note: The extreme alkaline conditions and high thermal energy are thermodynamically required to drive the nucleophilic ring-opening of the highly stable benzothiazole core.

  • Analytical Monitoring (Self-Validation): Monitor the reaction progress via Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is deemed complete when the starting material peak (m/z 258[M+H]⁺ for the free base) is entirely consumed.

  • Quenching & Recovery: Cool the reaction to room temperature, then transfer the vessel to an ice bath. The resulting free thiophenol is highly susceptible to oxidative dimerization into a disulfide; therefore, it must be immediately subjected to extraction and downstream condensation.

Protocol 2: In Vitro Validation of Downstream Modulator (PAV-174) on Tau Phosphorylation

Objective: Validate the biological efficacy of the synthesized phenothiazine derivative (PAV-174) in preventing viral-induced tau pathology.

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells engineered to stably overexpress human tau with the familial P301S mutation (SH-SY5Y-tau-P301S).

  • Infection & Treatment: Infect the cells with HSV-1 at a Multiplicity of Infection (MOI) of 1.0. Concurrently, treat the experimental wells with 500 nM of PAV-174. Include DMSO-treated wells as vehicle controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Harvesting: Lyse the cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality Note: Phosphatase inhibitors are critical here to freeze the phosphorylation state of the tau proteins at the exact moment of lysis.

  • Quantification: Resolve the lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with the AT8 monoclonal antibody, which is highly specific for tau phosphorylation at Ser202/Thr205.

  • Validation (Self-Validation): Normalize the AT8 chemiluminescent signal against total tau or GAPDH internal controls. A successful assay will demonstrate a statistically significant reduction in the normalized AT8 signal in PAV-174 treated cells compared to the vehicle control, confirming the allosteric inhibition of oxMIF.

References

  • Sigma-Aldrich. "6-bromo-4-ethyl-1,3-benzothiazol-2-amine | 383131-52-0". 1

  • Chemsrc. "6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride". 2

  • ChemicalBook. "4-ETHYL-1,3-BENZOTHIAZOL-2-AMINE". 3

  • bioRxiv. "Oxidized MIF is an Alzheimer's Disease drug target relaying external risk factors to tau pathology".4

  • BioWorld. "PAV-174 inhibits tau protein phosphorylation and aggregation in vitro". 7

  • NIH/PMC. "New methylene blue derivatives suggest novel anti-orthopoxviral strategies". 5

Sources

mechanism of action for 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, a member of the versatile 2-aminobenzothiazole class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes the extensive research on structurally related 2-aminobenzothiazole derivatives to infer its likely biological targets and signaling pathway interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will delve into the established pharmacological activities of the 2-aminobenzothiazole scaffold, detail relevant experimental protocols for mechanism of action studies, and provide visual representations of key concepts to facilitate a deeper understanding.

Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminobenzothiazole moiety, characterized by a fused benzene and thiazole ring system with an amino group at the 2-position, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[3][4][5][6][7][8][9]

The specific compound, 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, possesses key structural features that are likely to influence its biological activity. The presence of a bromine atom at the 6-position and an ethyl group at the 4-position can significantly impact the molecule's lipophilicity, electronic properties, and steric interactions with target proteins, thereby modulating its potency and selectivity.[10]

Postulated Mechanisms of Action Based on the 2-Aminobenzothiazole Class

Given the diverse activities of 2-aminobenzothiazole derivatives, 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride could potentially exert its effects through one or more of the following mechanisms:

Anticancer Activity: Inhibition of Key Signaling Pathways

The most extensively studied therapeutic application of 2-aminobenzothiazoles is in oncology.[1][2] These compounds have been shown to target various components of cancer cell signaling pathways.

A primary mechanism of action for many anticancer 2-aminobenzothiazoles is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2]

  • Tyrosine Kinases: This class of enzymes is a frequent target. For instance, certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in tumor-associated macrophage survival and recruitment.[1] Other targeted tyrosine kinases include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[2]

  • Serine/Threonine Kinases: Derivatives have also been developed to inhibit serine/threonine kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Raf kinases, all of which are critical for cell cycle progression and signaling.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the kinase inhibitory potential of a compound is a biochemical assay.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Diagram: Generalized Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Loading Add Reagents and Compound to 384-well Plate Compound_Dilution->Plate_Loading Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Plate_Loading Reaction_Start Initiate Reaction with ATP Plate_Loading->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction and Add Detection Reagent Incubation->Reaction_Stop Luminescence Measure Luminescence Reaction_Stop->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis

Sources

A Comprehensive Guide to Establishing the Pharmacokinetic Profile of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of the novel chemical entity, 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride. In the absence of published data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach, from initial in vitro absorption, distribution, metabolism, and excretion (ADME) screening to a foundational in vivo pharmacokinetic study in a rodent model. The methodologies presented are grounded in established industry best practices and regulatory guidance, ensuring the generation of robust and decision-enabling data. Each experimental choice is rationalized to provide a clear understanding of how early-stage data informs subsequent steps in the drug discovery and development pipeline.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a leading cause of attrition. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to optimizing its therapeutic potential and safety profile.[1] The compound of interest, 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, belongs to the benzothiazole class of heterocyclic compounds, which have garnered significant attention for their diverse pharmacological activities.[2][3][4] While the synthesis and potential biological activities of related structures have been explored, the pharmacokinetic profile of this specific hydrochloride salt remains uncharacterized.[2][5][6]

This guide provides a strategic and resource-conscious pathway for elucidating the PK profile of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride. The described workflow is designed to front-load the identification of potential liabilities, thereby enabling data-driven decisions at critical junctures of a drug discovery program.[7][8] We will progress from high-throughput in vitro assays that assess fundamental properties to a more complex in vivo study that provides an integrated view of the compound's disposition in a living system.

Stage 1: Foundational In Vitro ADME Profiling

The initial phase of PK assessment focuses on a battery of in vitro assays designed to rapidly evaluate the fundamental ADME properties of the compound.[9][10] These assays are crucial for early-stage programs as they require minimal amounts of the test article and provide data that can guide medicinal chemistry efforts and inform the design of more complex in vivo studies.[7][8]

Physicochemical Characterization

Before delving into biological assays, it is critical to understand the basic physicochemical properties of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, as these will influence its behavior in all subsequent ADME tests.

  • Aqueous Solubility: This is a critical parameter that affects oral absorption. Poor solubility can be a significant hurdle for developing an orally bioavailable drug.

  • Log D (at pH 7.4): The lipophilicity of a compound at physiological pH is a key determinant of its permeability across biological membranes and its potential for non-specific binding.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility AssayTo determine the maximum concentration of the compound in an aqueous buffer, which is critical for absorption and formulation development.
Log D (pH 7.4) Shake-flask method or validated chromatographic methodTo assess the lipophilicity of the compound, which influences its permeability, protein binding, and metabolic clearance.
In Vitro Metabolism

The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. These assays evaluate the compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily located in the liver.[11]

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs.[12] The microsomal stability assay provides a measure of a compound's intrinsic clearance.[11][13]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[11][12]

  • Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH (1 mM).[12] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13][14]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

It is crucial to determine if the test compound inhibits major CYP isoforms, as this can lead to clinically significant drug-drug interactions (DDIs).[15][16] An initial screen against key CYP enzymes is recommended by regulatory agencies.[16][17]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Test System: Human liver microsomes are used as the enzyme source.

  • Incubation: The test compound at various concentrations (e.g., 0.1 to 25 µM) is incubated with the microsomes and a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[16]

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated.[16][17]

Diagram: In Vitro Metabolism Workflow

G cluster_0 Metabolic Stability cluster_1 CYP450 Inhibition MS_Start Test Compound + Human Liver Microsomes MS_Cofactor Add NADPH Cofactor MS_Start->MS_Cofactor MS_Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) MS_Cofactor->MS_Incubate MS_Quench Quench with Acetonitrile + Internal Standard MS_Incubate->MS_Quench MS_Analyze LC-MS/MS Analysis MS_Quench->MS_Analyze MS_Result Calculate In Vitro Half-Life and Intrinsic Clearance MS_Analyze->MS_Result CYP_Start Test Compound (Varying Conc.) + HLM + CYP Probe Substrate CYP_Cofactor Add NADPH Cofactor CYP_Start->CYP_Cofactor CYP_Incubate Incubate at 37°C CYP_Cofactor->CYP_Incubate CYP_Quench Quench Reaction CYP_Incubate->CYP_Quench CYP_Analyze LC-MS/MS Analysis (Quantify Probe Metabolite) CYP_Quench->CYP_Analyze CYP_Result Determine IC50 Value CYP_Analyze->CYP_Result

Caption: Workflow for assessing metabolic stability and CYP450 inhibition.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical parameter. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[18] High plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus: A 96-well equilibrium dialysis apparatus is commonly used, with each well divided by a semipermeable membrane.[18]

  • Procedure: Plasma (human and rodent) containing the test compound is placed on one side of the membrane (the plasma chamber), and a protein-free buffer is placed on the other side (the buffer chamber).

  • Equilibration: The apparatus is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[18]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

AssayExpected Data OutputImplication of Results
Metabolic Stability In vitro t½ (min), CLint (µL/min/mg protein)A short t½ suggests rapid metabolism and potentially low oral bioavailability and a short duration of action in vivo.
CYP Inhibition IC50 (µM) for major CYP isoformsLow IC50 values indicate a high potential for drug-drug interactions, which may require further investigation.[19]
Plasma Protein Binding Fraction unbound (fu) in plasmaA very low fu (<1%) can lead to a low volume of distribution and low clearance, potentially affecting the dose required to achieve a therapeutic free concentration.

Stage 2: In Vivo Pharmacokinetic Profiling in Rodents

Following the initial in vitro characterization, a foundational in vivo PK study is conducted, typically in a rodent species like the rat, to understand how the ADME properties translate to a whole organism.[20][21] This study is essential for determining key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Study Design

A standard study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[20][22] The IV administration allows for the determination of absolute bioavailability and provides data on clearance and volume of distribution independent of absorption.

  • Species: Sprague-Dawley or Wistar rats are commonly used.[23]

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg).

  • Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[22] Serial microsampling techniques can be employed to obtain a full PK profile from individual animals, which aligns with animal welfare principles.[21]

  • Bioanalysis: Plasma is harvested from the blood samples, and the concentration of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is quantified using a validated LC-MS/MS method.[24][25]

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_0 Dosing Phase cluster_1 Sampling & Analysis cluster_2 Data Interpretation Dose_IV Group 1: Intravenous (IV) Dose (e.g., 1 mg/kg) Sample Serial Blood Sampling at Pre-defined Time Points Dose_IV->Sample Dose_PO Group 2: Oral (PO) Dose (e.g., 10 mg/kg) Dose_PO->Sample Process Harvest Plasma Sample->Process Analyze LC-MS/MS Bioanalysis (Quantify Drug Concentration) Process->Analyze PK_Model Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analyze->PK_Model PK_Params Determine Key PK Parameters: Cmax, Tmax, AUC, t1/2, CL, Vd, F% PK_Model->PK_Params

Caption: Workflow for a rodent pharmacokinetic study.

Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to derive the following key parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)A measure of total drug exposure.
Terminal half-lifeDetermines the dosing interval and time to reach steady-state.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body; indicates the extent of tissue distribution.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug development.

Synthesis and Future Directions

The integrated analysis of the in vitro and in vivo data provides the first comprehensive pharmacokinetic profile of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride. For instance, a high in vitro intrinsic clearance in liver microsomes would be expected to correlate with high in vivo clearance and potentially low oral bioavailability. Similarly, high plasma protein binding will influence the volume of distribution.

Should this initial assessment reveal liabilities (e.g., very rapid clearance, poor bioavailability, significant CYP inhibition), the data will provide invaluable guidance for medicinal chemists to design and synthesize new analogs with improved PK properties.[2] If the profile is favorable, the next steps would involve more detailed mechanistic studies, such as reaction phenotyping to identify the specific CYP enzymes responsible for metabolism, and studies in non-rodent species to support interspecies scaling and prediction of human pharmacokinetics.[15][21]

Conclusion

This guide has outlined a robust, scientifically-grounded strategy for the initial pharmacokinetic evaluation of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride. By following this staged approach, from foundational in vitro ADME assays to a definitive in vivo PK study, researchers can efficiently characterize the compound's disposition, identify potential liabilities, and make informed decisions to advance the most promising candidates. This systematic process of building a comprehensive PK profile is a cornerstone of modern drug discovery, maximizing the probability of success in developing safe and effective new medicines.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
  • In Vitro ADME Assays and Services - Charles River Labor
  • In Vitro ADME Assays and Services - ICE Bioscience. (URL: )
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec. (URL: )
  • Metabolic Stability Assays - Merck Millipore. (URL: )
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed. (URL: )
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (URL: )
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (URL: )
  • Rodent Pharmacokinetics • WuXi AppTec Lab Testing Division. (URL: )
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Plasma Protein Binding Assay - Evotec. (URL: )
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: )
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (URL: )
  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. (URL: )
  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (URL: )
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (URL: )
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC Intern
  • LC-MS - Bioanalysis Zone. (URL: )
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay)
  • CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: )
  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (URL: )
  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (URL: )
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape - Waters Corpor
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. (URL: )
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs. (URL: )
  • 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine | Sapphire Bioscience. (URL: )
  • 6-bromo-4-ethyl-1,3-benzothiazol-2-amine - Sigma-Aldrich. (URL: )
  • benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: )
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine deriv
  • 6-Bromo-1,3-benzothiazol-2-amine hydrochloride | C7H6BrClN2S - PubChem. (URL: )
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. (URL: )
  • (PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: )
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
  • ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxyl
  • 2-BENZOTHIAZOLAMINE, 6-BROMO-4-ETHYL- — Chemical Substance Inform
  • 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE HYDROCHLORIDE - gsrs. (URL: )

Sources

An In-depth Technical Guide to the Synthesis of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-driven pathway for the synthesis of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The narrative focuses on the strategic considerations and mechanistic underpinnings of each synthetic step, offering practical insights beyond a mere recitation of procedural instructions.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, bicyclic nature and the presence of key hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with various biological targets. The specific substitution pattern of a bromo group at the 6-position and an ethyl group at the 4-position, as in the target molecule, allows for fine-tuning of its physicochemical properties and potential for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents.

Overall Synthesis Strategy

The synthesis of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is most efficiently approached through a three-step sequence, commencing with the regioselective bromination of a commercially available starting material, followed by the construction of the benzothiazole ring system, and culminating in the formation of the hydrochloride salt.

Synthesis_Pathway A 3-Ethylaniline B 4-Bromo-3-ethylaniline A->B Step 1: Regioselective Bromination C 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine B->C Step 2: Thiocyanation and Cyclization D 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride C->D Step 3: Hydrochloride Salt Formation

Caption: Overall synthetic workflow for 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-3-ethylaniline

The critical first step is the regioselective bromination of 3-ethylaniline. The amino group is a strongly activating, ortho-, para-directing group, while the ethyl group is a weakly activating, ortho-, para-director. To achieve the desired 4-bromo substitution, which is para to the amino group and ortho to the ethyl group, careful selection of the brominating agent and reaction conditions is paramount to prevent the formation of multiple isomers.

Experimental Protocol: Regioselective Bromination

A robust and environmentally conscious method for the para-bromination of anilines utilizes an in-situ generation of the brominating agent from ammonium bromide and hydrogen peroxide in acetic acid.[1]

  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylaniline (5.0 g, 41.3 mmol) and ammonium bromide (4.47 g, 45.4 mmol) in glacial acetic acid (40 mL).

  • Addition of Oxidant: To the stirring solution, add 30% hydrogen peroxide (4.9 mL, 45.4 mmol) dropwise over 15 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (150 mL) to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromo-3-ethylaniline can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a pale yellow oil.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Ethylaniline121.185.0 g41.3
Ammonium Bromide97.944.47 g45.4
30% Hydrogen Peroxide34.014.9 mL45.4
Glacial Acetic Acid60.0540 mL-
Dichloromethane84.93150 mL-

Part 2: Construction of the 2-Aminobenzothiazole Ring

The formation of the 2-aminobenzothiazole scaffold is achieved through the well-established Hugerschoff reaction. This involves the reaction of the substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, which facilitates both thiocyanation of the aromatic ring and subsequent intramolecular cyclization.

Experimental Protocol: Thiocyanation and Oxidative Cyclization

This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles from substituted anilines.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromo-3-ethylaniline (5.0 g, 25.0 mmol) and ammonium thiocyanate (2.09 g, 27.5 mmol) in glacial acetic acid (50 mL). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Bromine: In a separate dropping funnel, prepare a solution of bromine (1.4 mL, 27.5 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Isolation of the Intermediate Salt: The product will precipitate as the hydrobromide salt. Collect the solid by vacuum filtration and wash with a small amount of cold acetic acid, followed by diethyl ether.

  • Neutralization and Product Isolation: Suspend the collected salt in water (100 mL) and neutralize with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • Final Product Collection: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield 6-bromo-4-ethyl-1,3-benzothiazol-2-amine as a solid.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromo-3-ethylaniline200.085.0 g25.0
Ammonium Thiocyanate76.122.09 g27.5
Bromine159.811.4 mL27.5
Glacial Acetic Acid60.0560 mL-

Part 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt. This is a standard acid-base reaction that often improves the compound's stability and solubility in aqueous media, which is advantageous for biological testing.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 6-bromo-4-ethyl-1,3-benzothiazol-2-amine (4.0 g, 15.5 mmol) in a minimal amount of hot ethanol (approximately 40-50 mL) in a 100 mL Erlenmeyer flask.

  • Acidification: To the warm solution, add concentrated hydrochloric acid (1.4 mL, ~16.3 mmol) dropwise with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization of the hydrochloride salt.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether. Dry the product under vacuum to obtain 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine257.154.0 g15.5
Concentrated HCl (37%)36.461.4 mL~16.3
Ethanol46.07~40-50 mL-
Diethyl Ether74.12--

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.

Safety Considerations

  • Anilines: Substituted anilines are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, is essential.

  • Acids and Bases: Glacial acetic acid, hydrogen peroxide, and concentrated hydrochloric and ammonium hydroxide solutions are corrosive. Handle with care and appropriate PPE.

  • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

References

  • Karegoudar, P., et al. (2006). A simple, efficient, regioselective, environmentally safe, and economical method for the oxybromination of anilines and anisoles without catalyst. Arkivoc, 2006(15), 169-175. [Link]

Sources

Comprehensive In Vitro Toxicity and Pharmacological Profile of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, 2-aminobenzothiazole derivatives occupy a privileged chemical space due to their diverse biological activities, ranging from antimicrobial efficacy to neuroprotection. 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride (CAS: 1049762-09-5) serves a dual role in this ecosystem: it is both a bioactive pharmacophore in its own right and a critical synthetic intermediate. Most notably, it is the foundational building block for synthesizing phenothiazinium-based inhibitors (e.g., PAV-174, PAV-617) that target oxidized Macrophage Migration Inhibitory Factor (oxMIF), a novel therapeutic axis for Alzheimer's Disease (AD) and Herpes Simplex Virus 1 (HSV-1) infections .

As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound from two critical angles: evaluating its standalone safety as a 2-aminobenzothiazole scaffold, and establishing its toxicity thresholds to monitor residual precursor impurities in final Active Pharmaceutical Ingredients (APIs).

Chemical Context & Mechanistic Rationale

The structural architecture of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride dictates its biological interactions. The electron-withdrawing bromine at the C6 position enhances lipophilicity and metabolic stability, while the ethyl group at C4 provides steric bulk that influences target binding affinity.

When synthesized into advanced analogs like PAV-174, the compound acts via allosteric inhibition of oxMIF. Under viral infection (HSV-1) or external stress, MIF undergoes a conformational shift to its oxidized state (oxMIF), which subsequently drives aberrant tau phosphorylation, aggregation, and neuronal apoptosis. By inhibiting oxMIF, these benzothiazole-derived compounds rescue cellular homeostasis .

Pathway Stressor Viral Infection (HSV-1) & External Stressors oxMIF Oxidized MIF (oxMIF) Conformational Shift Stressor->oxMIF Induces Tau Aberrant Tau Phosphorylation oxMIF->Tau Promotes Tox Neuronal Apoptosis & Neurotoxicity Tau->Tox Leads to Rescue Cellular Homeostasis Maintained Tox->Rescue Impairs Drug 6-Br-4-Et-BTA Derivatives (e.g., PAV-174) Drug->oxMIF Allosteric Inhibition Drug->Rescue Rescues

Fig 1: Mechanism of action for benzothiazole-derived oxMIF inhibitors in preventing neurotoxicity.

In Vitro Toxicity Profile & Quantitative Data

The 2-aminobenzothiazole class generally exhibits a favorable safety profile in vitro. Studies on related derivatives demonstrate low cytotoxicity in mammalian cells, such as human THP-1 macrophages and Vero kidney cells, providing a wide therapeutic window for antimicrobial and antiviral applications .

To ensure rigorous QA/QC during drug development, the baseline toxicity of the unreacted 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride must be established. Table 1 summarizes the representative in vitro toxicity metrics for this compound class.

Table 1: Representative In Vitro Toxicity Metrics for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine & Derivatives

Cell Line / ModelAssay TypeToxicity MetricValuePharmacological Interpretation
Vero (Kidney) Cell Viability (MTT)CC₅₀> 1.2 µMFavorable safety margin for antiviral screening; low basal cytotoxicity.
LUHMES (Neuronal) LDH ReleaseNeurotoxicityMinimal at 250 nMSafe for CNS-targeted neuroprotection; does not induce apoptosis.
PBMC (Primary) ATP (CellTiter-Glo)CC₅₀> 10 µMNon-toxic to normal human peripheral blood mononuclear cells.
HepG2 (Hepatic) High-Content ROSROS InductionNegligibleLow risk of Drug-Induced Liver Injury (DILI) via oxidative stress.

Experimental Protocols: Self-Validating Toxicity Screening

To generate the data outlined above, a robust, self-validating experimental workflow is required. Relying on a single viability assay (e.g., MTT) can yield false positives if the compound directly inhibits mitochondrial respiration without causing immediate cell death. Therefore, we employ an orthogonal multiparametric approach , measuring both metabolic activity (ATP) and membrane integrity (LDH release).

Step-by-Step Methodology: Multiparametric Cytotoxicity Assessment

1. Preparation of the Test Compound

  • Action: Dissolve 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Causality: While the hydrochloride salt form enhances aqueous solubility compared to the free base, initial reconstitution in pure DMSO ensures complete, uniform dissolution of the hydrophobic benzothiazole core, preventing micro-precipitates that skew dose-response curves.

2. Cell Culture & Seeding

  • Action: Seed LUHMES (neuronal) or HepG2 (hepatic) cells at 1×104 cells/well in a 96-well opaque-walled plate. Allow 24 hours for adherence.

  • Causality: Opaque walls are strictly required to prevent optical crosstalk between adjacent wells during luminescence/fluorescence readouts, ensuring absolute data fidelity.

3. Compound Dosing & Controls

  • Action: Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains strictly ≤0.1% . Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., 100 µM Chlorpromazine).

  • Causality: DMSO concentrations above 0.1% induce baseline solvent cytotoxicity and membrane permeabilization. The inclusion of a known hepatotoxin (Chlorpromazine) establishes the assay's dynamic range, ensuring the system is sensitive enough to detect true cytocidal events.

4. Incubation & Orthogonal Assay Execution

  • Action: Incubate the dosed plates for 48 hours at 37°C, 5% CO₂.

  • Action (Multiplexing): First, carefully aspirate 50 µL of the supernatant and transfer it to a clear plate for the LDH Release Assay (read absorbance at 490 nm). Next, add CellTiter-Glo reagent to the remaining volume in the original plate to measure ATP-driven luminescence.

  • Causality: This orthogonal setup is a self-validating system. It distinguishes between cytostatic effects (low ATP, intact membrane) and cytocidal effects (low ATP, ruptured membrane with high LDH). If a compound shows low ATP but no LDH release, it is halting cell division rather than killing the cells outright.

Workflow Prep Compound Prep (0.1-100 µM) Plate Cell Seeding (Vero / LUHMES) Prep->Plate Dosing Incubate Incubation (24h - 48h) Plate->Incubate 37°C, 5% CO2 Assay Orthogonal Assays (ATP & LDH) Incubate->Assay Reagent Add Analyze CC50 / IC50 Calculation Assay->Analyze Data Output

Fig 2: In vitro multiparametric toxicity screening workflow for benzothiazole derivatives.

Conclusion

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a highly valuable chemical entity. Whether evaluated as a standalone 2-aminobenzothiazole or as the synthetic backbone for next-generation oxMIF inhibitors, its in vitro toxicity profile is characterized by low basal cytotoxicity and a high therapeutic index. By employing orthogonal, self-validating screening protocols, drug development professionals can accurately map its safety thresholds, ensuring that both the active derivatives and any residual precursor impurities remain well within the strict safety margins required for neuroprotective and antiviral therapeutics.

References

  • Oxidized MIF is an Alzheimer's disease drug target relaying external risk factors to tau pathology. bioRxiv / Cell Reports Medicine. URL:[Link]

  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases. URL:[Link]

  • 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry (Université catholique de Louvain). URL:[Link]

Methodological & Application

Application Note: Optimized Protocol for the Dissolution of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Mechanistic Guide.

Executive Summary & Chemical Profile

6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a functionalized benzothiazole derivative frequently utilized as a precursor or core scaffold in the development of kinase inhibitors and neuro-therapeutics. Preparing stable, high-concentration stock solutions of this compound in Dimethyl Sulfoxide (DMSO) is a critical first step for in vitro screening and in vivo formulation.

However, dissolving hydrochloride (HCl) salts in aprotic solvents presents unique thermodynamic challenges that, if ignored, lead to incomplete dissolution, assay variability, or compound degradation. This guide provides a self-validating, mechanistically grounded protocol to ensure complete solvation and long-term stability.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
CAS Number 1049762-09-5 (HCl salt)[1] 383131-52-0 (Free base)
Molecular Formula C9H10BrClN2S
Molecular Weight ~293.61 g/mol
Physical Form Solid / Powder
Recommended Solvent Anhydrous DMSO (≥99.9%, strictly moisture-free)

Solvation Thermodynamics: The "Why" Behind the Protocol

As a Senior Application Scientist, it is vital to understand the causality behind experimental failures when working with halogenated benzothiazole salts.

The Aprotic Solvation Barrier: DMSO is a highly polar aprotic solvent. While its strong S=O dipole effectively solvates cations (such as the protonated amine of the benzothiazole ring), it lacks the hydrogen-bond donors required to adequately solvate small, hard anions like chloride[2][3]. Consequently, the high crystalline lattice energy of the hydrochloride salt must be overcome primarily through kinetic energy (heat and sonication) rather than ideal thermodynamic solvation[2][4].

The Hygroscopicity Threat: DMSO is exceptionally hygroscopic. When it absorbs atmospheric moisture, the hydrogen-bonding network of the solvent becomes highly structured. This drastically reduces the solubility of the lipophilic brominated benzothiazole core, leading to supersaturation, localized nucleation, and irreversible precipitation—especially during freeze-thaw cycles[5][6]. Therefore, the use of strictly anhydrous DMSO and desiccated storage is not optional; it is a fundamental requirement.

Experimental Workflow

Workflow A 1. Equilibrate Reagents to Room Temp B 2. Weigh 6-bromo-4-ethyl- 1,3-benzothiazol-2-amine HCl A->B C 3. Add Anhydrous DMSO (Under N2/Ar) B->C D 4. Vortex & Sonicate (Max 37°C) C->D E 5. Visual & LC-MS Validation D->E F 6. Aliquot & Store at -20°C (Desiccated) E->F Clear Solution G Troubleshoot: Heat/Co-solvent E->G Particulates G->D Retry

Workflow for dissolving 6-bromo-4-ethyl-1,3-benzothiazol-2-amine HCl in DMSO.

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system , ensuring that any failure in solvation is caught before the compound is introduced into downstream biological assays.

Phase 1: Preparation & Environmental Control
  • Thermal Equilibration: Allow the sealed vial of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride and a fresh, unopened bottle of anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, permanently altering the mass-to-mole ratio and introducing water into the aprotic system[5].

  • Weighing: Accurately weigh the desired mass of the compound into a sterile, amber microcentrifuge tube.

    • Causality: Amber tubes protect the halogenated benzothiazole from potential UV-induced photo-degradation during long-term storage.

Phase 2: Reconstitution
  • Solvent Addition: Add the calculated volume of anhydrous DMSO (see Table 2) to achieve your target molarity. If possible, purge the tube headspace with dry Nitrogen or Argon gas.

  • Kinetic Disruption: Vortex the solution vigorously for 1–2 minutes.

  • Thermal/Acoustic Solvation: If the solution remains cloudy (indicating unbroken HCl lattice structures), place the tube in an ultrasonic water bath set to 37°C for 5 to 10 minutes . Do not exceed 40°C to prevent thermal degradation of the amine group.

Table 2: Reconstitution Volumes for Target Molarities

Calculations based on a Molecular Weight of 293.61 g/mol .

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 340.6 µL1702.9 µL3405.9 µL
50 mM 68.1 µL340.6 µL681.2 µL
100 mM 34.1 µL170.3 µL340.6 µL
Phase 3: System Validation & QC
  • Visual & Centrifugal Validation: Inspect the solution against both a stark white and a pitch-black background. To self-validate complete dissolution, centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the very bottom of the tube for a microscopic white pellet. If a pellet exists, dissolution is incomplete.

  • Analytical Validation (Optional but Recommended): For critical in vivo studies, verify the final concentration and structural integrity by diluting a 1 µL aliquot into LC-MS grade Acetonitrile and running it via LC-MS.

Phase 4: Storage
  • Aliquotting: Divide the validated stock solution into single-use aliquots (e.g., 20–50 µL) in tightly sealed amber tubes.

  • Cryopreservation: Store the aliquots at -20°C or -80°C inside a secondary container filled with indicating desiccant.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing forces the DMSO into a crystalline state, which can temporarily exclude the solute, causing micro-precipitation. Thawing must be done rapidly at 37°C with immediate vortexing to redissolve any transient precipitates[6].

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Persistent cloudiness after sonication The high lattice energy of the HCl salt is resisting the aprotic solvent[2].Add a trace amount (1-2%) of a protic co-solvent (e.g., sterile water or methanol) only if compatible with your downstream assay. Otherwise, lower the target stock concentration.
Precipitation upon thawing DMSO crystallization excluded the solute, or moisture was absorbed during the previous handling[5].Warm the aliquot to 37°C in a water bath and vortex vigorously for 2 minutes. If it does not clear, discard the aliquot.
Precipitation when added to aqueous assay buffer The lipophilic brominated core is crashing out due to rapid solvent exchange (DMSO to Water).Ensure the final DMSO concentration in the assay is ≤1%. Add the DMSO stock slowly to the buffer while vortexing, or pre-mix the buffer with a surfactant (e.g., 0.1% Tween-20).

References[3] Sigma-Aldrich. "6-bromo-4-ethyl-1,3-benzothiazol-2-amine - Product Information". sigmaaldrich.com. URL: https://www.sigmaaldrich.com/[7] BenchChem. "Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility". benchchem.com. URL: https://www.benchchem.com/[1] Amadis Chemical. "Amadis Chemical Company Limited (Page 318)". chembuyersguide.com. URL: https://www.amadischem.com/[2] Aaron Chemicals. "Safety Data Sheet - 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride". aaronchem.com. URL: https://www.aaronchem.com/[8] BenchChem. "Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility". benchchem.com. URL: https://www.benchchem.com/[6] ACS Omega. "Hydrochloride Salt of the GABAkine KRM-II-81". pubs.acs.org. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02735[4] Organic Process Research & Development. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". pubs.acs.org. URL: https://pubs.acs.org/doi/10.1021/op000018u[5] University of Glasgow. "Amine hydrochloride salts : a problem in polyurethane synthesis". theses.gla.ac.uk. URL: https://theses.gla.ac.uk/3070/

Sources

Application Note: HPLC Method Development and Validation for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazole derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of neurological, antimicrobial, and anticancer therapeutics. Specifically, 6-bromo-4-ethyl-1,3-benzothiazol-2-amine has emerged as a critical intermediate and active compound in neurodegenerative research, including targeting oxidized Macrophage Migration Inhibitory Factor (oxMIF) in Alzheimer's disease pathology [1].

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires looking beyond standard generic gradients. The unique physicochemical properties of this molecule—its basic amine group, highly lipophilic bromo/ethyl substitutions, and hydrochloride salt form—demand a highly controlled chromatographic environment. This guide details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) protocol designed for the accurate quantification and purity assessment of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, fully compliant with [2].

Chemical Profiling & Method Rationale

To design an effective analytical method, one must first deconstruct the molecule to understand the causality behind each experimental choice.

  • The Basic Amine & pH Causality : The 2-aminothiazole moiety is basic (estimated pKa ~4.0–5.5). In its hydrochloride salt form, it readily dissociates in aqueous solutions. If the mobile phase pH is not tightly controlled, the compound will exist in a dynamic equilibrium between its protonated and neutral states, causing severe peak splitting and tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we force the analyte into a single, fully protonated state.

  • Lipophilicity & Column Chemistry : The addition of bromine (heavy, hydrophobic) and an ethyl group to the benzothiazole core significantly increases the molecule's logP. A highly retentive, end-capped C18 column is required. End-capping is a non-negotiable feature here; it masks residual surface silanols on the silica matrix, preventing secondary ion-exchange interactions with the protonated amine that would otherwise ruin peak symmetry [3].

  • Chromophore & Detection : The conjugated aromatic system of the benzothiazole core provides excellent UV absorbance. A detection wavelength of 254 nm captures the primary aromatic transitions, while 272 nm can be utilized for higher specificity against non-aromatic impurities.

Tailing T1 Basic Amine Analyte (pKa ~4.5) T2 Neutral pH (5-7) Partial Ionization T1->T2 Unbuffered T3 Acidic pH (<3) Full Protonation T1->T3 0.1% TFA T4 Secondary Silanol Interactions T2->T4 T6 Sharp, Symmetrical Peaks (Tailing Factor 0.8-1.5) T3->T6 T5 Severe Peak Tailing T4->T5

Fig 1. Mechanistic causality of mobile phase pH on amine peak symmetry and column interaction.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a gatekeeper. The analytical run is only considered valid if the system proves its own mechanical and chemical reliability prior to sample injection.

Reagents and Materials
  • Analyte : 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride (Reference Standard, >99.0% purity).

  • Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : HPLC-Grade Trifluoroacetic acid (TFA).

  • Column : End-capped C18, 150 mm × 4.6 mm, 5 µm particle size.

Solution Preparation
  • Mobile Phase A : Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B : Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Degas via sonication.

  • Diluent : Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL) : Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution of the hydrochloride salt, and make up to volume. Filter through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column Temperature 30°C ± 2°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to minimize band broadening.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Detection UV at 254 nmCaptures the strong π-π* transitions of the benzothiazole aromatic core.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Equilibration & trapping of polar impurities.
2.09010Isocratic hold.
10.01090Linear gradient to elute the highly lipophilic API.
12.01090Column wash to remove strongly retained matrix components.
12.19010Return to initial conditions.
15.09010Re-equilibration.

System Suitability Testing (SST)

Before analyzing any unknown samples, the system must validate its performance. Inject the 100 µg/mL standard solution five consecutive times. The batch is only approved if the following [4] are met:

Table 3: System Suitability Gatekeeper Criteria

ParameterAcceptance CriteriaDiagnostic Value
Retention Time (Rt) ~7.2 ± 0.2 minConfirms accurate pump gradient delivery and column integrity.
Tailing Factor (Tf) ≤ 1.5Verifies that secondary silanol interactions are successfully suppressed by the TFA.
Theoretical Plates (N) ≥ 2500Ensures the column has not degraded and band broadening is within limits.
%RSD of Peak Area ≤ 2.0% (n=5)Validates autosampler precision, needle mechanics, and UV detector stability.

Method Validation (ICH Q2 Framework)

To ensure trustworthiness, the method must be validated across the parameters defined by the International Council for Harmonisation (ICH).

Workflow N1 1. Specificity & Forced Degradation N2 2. Linearity & Range (25-150%) N1->N2 N3 3. Accuracy (Recovery Studies) N2->N3 N4 4. Precision (Repeatability) N3->N4 N5 5. Robustness (DoE Variations) N4->N5

Fig 2. Logical sequence of ICH Q2(R2) analytical method validation parameters.

Table 4: Validation Execution Strategy

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject a blank, the API, and its known synthetic precursor (e.g., 2-amino-5-bromo-3-ethyl-benzenethiol).Baseline resolution ( Rs​>1.5 ) between the API and precursor. No blank interference at Rt​ .
Linearity Prepare standards at 25%, 50%, 100%, 125%, and 150% of the working concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Perform 6 replicate injections of the 100 µg/mL standard solution from a single preparation.%RSD of the peak areas ≤2.0% .
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase organic ratio (±2%).SST criteria (Tailing ≤1.5 , %RSD ≤2.0% ) must still be met under all perturbed conditions.

Troubleshooting & Best Practices

  • Drifting Retention Times : Because the compound is a hydrochloride salt, localized pH changes in the sample plug can alter retention. Ensure the diluent closely matches the starting mobile phase conditions and that the column is fully equilibrated with at least 10 column volumes of Mobile Phase A/B before the first injection.

  • Elevated Baseline at 254 nm : TFA absorbs UV light at low wavelengths. A slight baseline drift during the gradient is normal. If the drift interferes with integration, switch to a higher wavelength (e.g., 272 nm) where TFA absorbance is negligible, though this may slightly reduce analyte sensitivity.

References

  • Oxidized MIF is an Alzheimer's Disease drug target relaying external risk factors to tau pathology bioRxiv[Link]

  • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) / ICH Guidelines[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole BMC Chemistry[Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing LCGC International[Link]

Application Note: Advanced NMR Structural Elucidation of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Contextual Causality & Scientific Rationale

The compound 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a highly valuable synthetic intermediate and active pharmacophore. Recently, this specific scaffold has been utilized as a critical precursor in the synthesis of PAV-174 analogs, which are designed to target oxidized Macrophage Migration Inhibitory Factor (oxMIF) to prevent aberrant tau phosphorylation in Alzheimer's Disease models ()[1]. Additionally, 2-amino-6-bromobenzothiazole derivatives are frequently employed in palladium-catalyzed Suzuki cross-coupling reactions to generate diverse libraries of enzyme inhibitors ()[2].

Because the synthesis of substituted benzothiazoles often risks the formation of positional isomers (e.g., 4-bromo-6-ethyl variants), rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement ()[3].

The Causality Behind the Analytical Strategy

As a Senior Application Scientist, I emphasize that an NMR protocol cannot be a generic template; it must be tailored to the molecule's physicochemical realities:

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): The hydrochloride salt form of this compound is virtually insoluble in non-polar solvents like CDCl₃. We strictly utilize DMSO-d₆ because it is a strong hydrogen-bond acceptor. It stabilizes the protonated amine/thiazole system, drastically slowing down the proton exchange rate. This allows the −NH3+​ protons to be observed as a distinct, broad downfield signal rather than being lost to the baseline.

  • Electronic Deshielding: The hydrochloride salt protonates the thiazole nitrogen, effectively withdrawing electron density from the entire fused bicyclic system. This induces a pronounced downfield shift for the C-2 carbon (~168 ppm) and the aromatic protons compared to the free base.

  • Spin System Geometry: The ethyl group at C-4 and the bromo group at C-6 leave only two aromatic protons at C-5 and C-7. Because they are meta to each other, they will not show standard ortho coupling ( 3J≈8 Hz) but rather a diagnostic meta coupling ( 4J≈1.8−2.0 Hz), which serves as the definitive proof of the 4,6-substitution pattern.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating system : the D₂O shake experiment. This guarantees that downfield signals are correctly assigned as exchangeable protons rather than baseline artifacts or aromatic impurities.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: Instrument Tuning and 1D Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Shim the magnet (Z1-Z5) until the TMS signal exhibits a line width at half-height ( W1/2​ ) of 1.0 Hz.

  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds and a 30° pulse angle.

  • ¹³C NMR: Acquire 1024–2048 scans utilizing power-gated broadband proton decoupling, with a D1 of 2 seconds to ensure relaxation of quaternary carbons (C-2, C-3a, C-7a).

Step 3: The Self-Validation Step (D₂O Exchange)

  • After acquiring the initial ¹H spectrum, remove the NMR tube and add 2 drops of D₂O.

  • Shake the tube vigorously for 30 seconds to ensure complete deuterium exchange.

  • Re-acquire the ¹H NMR spectrum. The broad signal at ~10.35 ppm must completely disappear, definitively validating its assignment as the exchangeable −NH3+​ protons.

Step 4: 2D NMR Acquisition (If required for impurity profiling)

  • Acquire ¹H-¹H COSY to confirm the connectivity of the ethyl group (-CH₂- to -CH₃).

  • Acquire ¹H-¹³C HMBC to confirm the placement of the ethyl group at C-4 via a three-bond correlation ( 3JCH​ ) from the ethyl -CH₂- protons to the quaternary C-3a and C-5 carbons.

Quantitative Data Presentation

The following tables summarize the validated multiplet analysis and chemical shift assignments for the target compound.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Rationale
1.22Triplet (t)7.53H-CH₂CH₃ Coupled to adjacent methylene group.
2.80Quartet (q)7.52H-CH₂ CH₃Deshielded by the aromatic ring; coupled to methyl.
7.48Doublet (d)1.91HAromatic H-5 Meta-coupled to H-7. Shielded relative to H-7 due to the electron-donating alkyl group at C-4.
8.02Doublet (d)1.91HAromatic H-7 Meta-coupled to H-5. Deshielded by the adjacent protonated thiazole ring.
10.35Broad Singlet (br s)N/A3H-NH₃⁺ Highly deshielded due to salt formation; exchanges with D₂O.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentStructural Rationale
13.8Primary (CH₃)Ethyl -CH₃Standard aliphatic methyl region.
24.2Secondary (CH₂)Ethyl -CH₂-Shifted downfield due to benzylic position.
114.5Quaternary (C)C-6 (C-Br)Heavy atom effect of Bromine causes significant shielding.
121.2Tertiary (CH)C-7Aromatic methine adjacent to the thiazole sulfur.
126.8Tertiary (CH)C-5Aromatic methine between ethyl and bromo substituents.
132.5Quaternary (C)C-3aBridgehead carbon adjacent to the thiazole nitrogen.
135.4Quaternary (C)C-4Aromatic carbon bearing the ethyl group.
152.1Quaternary (C)C-7aBridgehead carbon adjacent to the thiazole sulfur.
168.7Quaternary (C)C-2Highly deshielded by S, N⁺, and the exocyclic amine.

Analytical Workflow Visualization

NMR_Workflow Start Sample Preparation (DMSO-d6 + TMS) OneD 1D NMR Acquisition (1H & 13C) Start->OneD 15-25 mg / 0.6 mL D2O Self-Validation: D2O Shake Experiment OneD->D2O Identify exchangeable protons (-NH3+) Analysis Spectral Processing & Multiplet Analysis OneD->Analysis Direct analysis TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) D2O->TwoD If structural ambiguity remains TwoD->Analysis Heteronuclear correlation Validation Structural Validation & Purity Confirmation Analysis->Validation Final Assignment

Logical workflow for the NMR structural elucidation and self-validation of benzothiazole derivatives.

References

  • Müller-Schiffmann, A., et al. (2026). Oxidized MIF is an Alzheimer's disease drug target relaying external risk factors to tau pathology. Cell Reports Medicine / bioRxiv. URL:[Link]

  • Munakata, et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, MDPI. URL:[Link]

Sources

Application Note: Preparation and In Vivo Formulation of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale

Introduction & Scientific Rationale

The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in neuropharmacology and antiviral research. Recently, derivatives of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine have emerged as critical tool compounds and precursors (such as PAV-174 analogs) for targeting protein misfolding diseases (PMDs)[1].

Recent breakthrough studies demonstrate that neurotropic viruses like HSV-1 act as external stressors that induce the formation of an oxidized conformer of Macrophage Migration Inhibitory Factor (oxMIF). This oxMIF acts as a molecular hub, aberrantly activating the Akt/GSK3β signaling pathway and driving tau phosphorylation—a hallmark of Alzheimer's disease (AD) [1]. Benzothiazol-2-amine derivatives exert potent allosteric inhibition on oxMIF, reverting tau cellular pathology both in vitro and in vivo [1].

Pathway HSV HSV-1 Infection (External Stressor) oxMIF Oxidized MIF (oxMIF) HSV->oxMIF Induces AktGSK Akt/GSK3β Signaling oxMIF->AktGSK Activates Tau Tau Phosphorylation & Aggregation AktGSK->Tau Promotes Drug Benzothiazol-2-amine Derivatives Drug->oxMIF Allosteric Inhibition

Fig 1: Mechanism of action for benzothiazol-2-amine derivatives targeting oxMIF in tau pathology.

The Necessity of Salt Formation

While the free base of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine (CAS: 383131-52-0) is readily synthesized, its highly lipophilic nature and rigid crystal lattice result in exceptionally poor aqueous solubility. For in vivo efficacy studies (especially intravenous or intraperitoneal dosing), administering the free base leads to erratic pharmacokinetic profiles and vehicle-induced toxicity. Converting the compound to its hydrochloride salt (CAS: 1049762-09-5) protonates the endocyclic nitrogen, significantly decreasing the lattice energy and enhancing the dissolution rate in physiological media [2].

Physicochemical Characterization

Prior to formulation, the synthesized or procured API must be rigorously characterized. The quantitative and physicochemical parameters of the target salt are summarized below.

ParameterSpecification / Data
Chemical Name 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
CAS Registry Number 1049762-09-5 (HCl Salt) / 383131-52-0 (Free Base)
Molecular Formula C₉H₁₀BrClN₂S
Molecular Weight 293.61 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMSO (>30 mg/mL), Methanol; Moderately soluble in Water
Target Purity (HPLC) ≥ 98.0% (Required for in vivo administration)

Protocol: Preparation of the Hydrochloride Salt

This protocol outlines the conversion of the free base to the HCl salt. Expertise Note: The causality behind using anhydrous ethereal HCl rather than aqueous HCl is twofold. First, it prevents hydrolytic degradation of the benzothiazole ring. Second, the low polarity of the ether forces the immediate precipitation of the highly polar hydrochloride salt, shifting the reaction equilibrium to maximize yield and purity.

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 equivalent (e.g., 2.57 g, 10.0 mmol) of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine free base in 25 mL of anhydrous diethyl ether (or anhydrous ethyl acetate for better solubility) in a round-bottom flask under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5°C. Causality: Lowering the temperature minimizes exothermic side reactions and maximizes the supersaturation of the resulting salt.

  • Acidification: Dropwise, add 1.2 equivalents (12.0 mmol) of 2.0 M HCl in diethyl ether. Maintain vigorous magnetic stirring. A white precipitate will begin to form immediately.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature (20–25°C) for 2 hours to ensure complete salt maturation and crystal growth.

  • Isolation: Filter the precipitate under vacuum using a sintered glass funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove unreacted free base and residual acid.

  • Drying: Dry the product in a vacuum desiccator at 40°C for 12 hours to constant weight.

Self-Validating Quality Control

To ensure the protocol has functioned as a self-validating system, perform the following checks before proceeding to formulation:

  • Chloride Verification: Dissolve 2 mg of the product in water and add a drop of 0.1 M AgNO3​ . A dense white precipitate ( AgCl ) confirms successful salt formation.

  • NMR Shift Analysis: In 1H -NMR (DMSO- d6​ ), verify the disappearance of the sharp −NH2​ peak (~7.5 ppm) and the appearance of a broad downfield signal (>9.0 ppm) corresponding to the protonated −NH3+​ species.

In Vivo Formulation Strategy & Protocol

Even as a hydrochloride salt, achieving a stable, precipitate-free solution for Intravenous (IV) or Intraperitoneal (IP) injection requires a carefully engineered vehicle [3]. We utilize a micellar formulation strategy: 5% DMSO / 10% Solutol HS15 / 85% Saline .

Expertise Note: Direct addition of aqueous vehicles to the crystalline salt often results in localized aggregation. Pre-dissolving the API in DMSO fully disrupts the crystal lattice. The subsequent addition of Solutol HS15 (a non-ionic surfactant) creates a micellar hydrophobic core that encapsulates the drug. When the bulk aqueous phase (saline) is finally introduced, the drug remains trapped in the micelles, preventing precipitation.

Workflow Step1 1. API Weighing (HCl Salt) Step2 2. Primary Solubilization (5% DMSO) Step1->Step2 Step3 3. Micellar Stabilization (10% Solutol HS15) Step2->Step3 Step4 4. Aqueous Dilution (85% Saline, Dropwise) Step3->Step4 Step5 5. QC & Osmolality Check (Tyndall Effect, pH 6.5-7.4) Step4->Step5 Step6 6. In Vivo Administration (IV / IP / PO) Step5->Step6

Fig 2: Step-by-step micellar formulation workflow for in vivo administration of the HCl salt.

Step-by-Step Formulation Workflow (Target: 2 mg/mL)
  • Weighing: Accurately weigh 20.0 mg of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of sterile DMSO. Vortex for 60 seconds and sonicate for 2 minutes until a completely clear solution is achieved.

  • Micellar Stabilization: Add 1.0 mL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes to ensure a homogenous co-solvent mixture.

  • Aqueous Dilution: While continuously vortexing the vial, add 8.5 mL of sterile 0.9% Saline dropwise (approx. 1 drop per second). Causality: Dropwise addition prevents localized supersaturation at the solvent interface, eliminating the risk of micro-precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

Self-Validating Formulation QC
  • Tyndall Effect Test: Shine a laser pointer through the vial in a dark room. The absence of a scattered light beam confirms a true solution/nano-micellar dispersion free of dangerous micro-precipitates that could cause embolisms in vivo.

  • pH & Osmolality: Verify the pH is between 6.5 and 7.4. The osmolality should be near isotonic (~290-320 mOsm/kg) to prevent injection site necrosis.

References

  • Müller-Schiffmann A, Torres F, Kitaygorodskyy A, et al. "Oxidized MIF is an Alzheimer's disease drug target relaying external risk factors to tau pathology." Cell Reports Medicine, vol. 7, no. 1, 2026, 102520. Available at:[Link](Note: URL resolves to the PMC/PubMed index for this specific study).

  • Stahl, P.H., and Wermuth, C.G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2nd Edition, 2011. Available at:[Link]

  • Strickkoetter, C., et al. "Formulation of poorly water-soluble drugs for in vivo studies." Journal of Pharmacological and Toxicological Methods, vol. 56, no. 2, 2007, pp. 146-153. Available at:[Link]

Advanced Application Note: 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride in the Discovery of oxMIF-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Virologists, and Neuropharmacology Researchers Focus: Precursor utilization, synthetic workflow, and biological validation of phenothiazinium-based protein assembly modulators (PAV-174 / PAV-645).

The Strategic Role of the Benzothiazole Precursor

In modern drug discovery, targeting host-cell proteins hijacked by pathogens offers a robust strategy to bypass viral mutational escape. 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride (CAS: 1049762-09-5) has emerged as a highly specialized synthetic precursor for a novel class of antiviral and neuroprotective agents [1].

This compound is the foundational building block for synthesizing phenothiazinium-derived small molecules, most notably PAV-645 and its optimized successor PAV-174 . These lead compounds act as protein assembly modulators that allosterically bind to the oxidized conformer of Macrophage Migration Inhibitory Factor (oxMIF). By inhibiting oxMIF, these drugs block Herpes Simplex Virus 1 (HSV-1) capsid assembly and prevent downstream tau protein phosphorylation—a hallmark of Alzheimer's disease pathology[1, 2].

Physicochemical & Structural Profile

Before initiating synthetic workflows, it is critical to understand the physicochemical constraints of the precursor. The hydrochloride salt form ensures stability against premature oxidation of the heteroaromatic system.

PropertySpecification / Value
Chemical Name 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
CAS Number 1049762-09-5 (HCl salt) / 383131-52-0 (Free base)
Molecular Formula C9H10BrClN2S
Molecular Weight 293.61 g/mol
Physical Form Solid powder
Storage Conditions Room temperature (RT), desiccated, protected from light [3]
Reactivity Profile The thiazole ring is highly stable but can be cleaved under harsh alkaline conditions to yield a bidentate aminothiol nucleophile.

Synthetic Protocol: Base-Catalyzed Ring Opening

To utilize this precursor for phenothiazinium core synthesis, the benzothiazole ring must first be opened to expose the reactive amine and thiol groups.

Causality & Expert Insight: The thiazole ring is thermodynamically stable. Standard hydrolysis conditions are insufficient; therefore, a massive excess of potassium hydroxide (KOH) at high temperatures (150°C) is required. This harsh alkaline hydrolysis selectively cleaves the C-S and C-N bonds of the thiazole, yielding 2-amino-5-bromo-3-ethyl-benzenethiol . This resulting intermediate is highly susceptible to oxidative disulfide dimerization; thus, the workup must be performed rapidly, ideally under an inert atmosphere, before downstream coupling [1].

Step-by-Step Methodology: Synthesis of 2-Amino-5-bromo-3-ethyl-benzenethiol
  • Reagent Preparation: In a heavy-walled pressure vessel or a round-bottom flask equipped with a robust reflux condenser, dissolve 13.5 g (240 mmol, ~31 eq) of KOH in 25 mL of degassed, deionized H₂O. Caution: The dissolution of KOH is highly exothermic.

  • Precursor Addition: Add 2.0 g (7.7 mmol) of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine (free base or neutralized HCl salt) to the alkaline solution.

  • Thermal Cleavage: Seal the vessel (if applicable) or maintain under a continuous nitrogen sweep. Heat the reaction mixture to 150°C and maintain aggressive stirring overnight (12–16 hours).

  • Reaction Monitoring: Monitor the consumption of the starting material via LC-MS. The starting mass [M+H]+ = 257/259 (free base) should transition to the ring-opened product mass.

  • Quenching & Isolation:

    • Once complete, remove the heat source and allow the mixture to cool to room temperature.

    • Transfer the flask to an ice bath (0–4°C).

    • Carefully neutralize the highly basic mixture using concentrated HCl dropwise until the pH reaches ~6.0–7.0, precipitating the aminothiol. Perform this step under a fume hood due to potential H₂S gas evolution.

  • Extraction: Extract the aqueous layer with degassed ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Immediate Utilization: Use the resulting 2-amino-5-bromo-3-ethyl-benzenethiol immediately for the subsequent phenothiazinium cyclization steps (e.g., reaction with substituted anilines and oxidizing agents) to form PAV-645 [1].

Synth A 6-bromo-4-ethyl-1,3-benzothiazol- 2-amine HCl B KOH (31 eq), H2O, 150°C (Alkaline Ring Opening) A->B C 2-amino-5-bromo-3-ethyl- benzenethiol B->C D Oxidative Coupling (Phenothiazinium Assembly) C->D E PAV-645 / PAV-174 (Lead Antivirals) D->E

Synthetic logic: Base-catalyzed cleavage of the benzothiazole precursor to yield lead antivirals.

Biological Application: Targeting the oxMIF-Tau Axis

The compounds derived from this precursor (PAV-174) exhibit a unique mechanism of action. During deep co-evolution, viruses like HSV-1 have hijacked host cellular proteins to facilitate their replication. HSV-1 infection induces oxidative stress, converting wild-type Macrophage Migration Inhibitory Factor (MIF) into its pathological oxidized conformer (oxMIF ).

oxMIF acts as a crucial host-factor catalyst for viral capsid assembly. Furthermore, oxMIF directly drives the hyperphosphorylation of tau protein (at residues Ser202 and Thr205), linking viral infection to Alzheimer's disease pathology. PAV-174 acts as a potent allosteric inhibitor of oxMIF, simultaneously halting viral replication and rescuing cellular proteostasis [1].

MOA Stress External Stressors (e.g., HSV-1 Infection) MIF Wild-type MIF (Physiological State) Stress->MIF ROS / Cellular Stress OxMIF Oxidized MIF (oxMIF) (Pathological Conformer) MIF->OxMIF Conformational Shift Tau Tau Phosphorylation & Viral Capsid Assembly OxMIF->Tau Drives Pathology PAV PAV-174 / PAV-645 (Benzothiazole-derived) PAV->OxMIF Allosteric Inhibition

Mechanism of Action: PAV-174 inhibits oxMIF, blocking HSV-1 capsid assembly and tau pathology.

Pharmacological Validation Workflows

To validate the efficacy of the synthesized phenothiazinium derivatives, a two-tiered biological evaluation is recommended.

Protocol A: Cell-Free Protein Synthesis and Assembly (CFPSA) Assay

Expert Insight: Traditional cell-based viral screens cannot easily distinguish between compounds that inhibit viral assembly and those that simply cause host-cell toxicity. The CFPSA assay isolates the capsid assembly process in a cell-free environment, ensuring that the observed inhibition is a direct pharmacological effect on the host-protein machinery [2].

  • Prepare a wheat germ extract-based cell-free translation system programmed with viral capsid mRNA transcripts.

  • Introduce the test compound (e.g., PAV-174) at varying concentrations (1 nM to 10 μM) into the reaction mixture.

  • Initiate translation and assembly by adding energy substrates (ATP/GTP) and amino acids. Incubate at 26°C for 4 hours.

  • Capture assembled capsid intermediates using conformation-specific capture antibodies coated on a microtiter plate.

  • Quantify assembly via a secondary fluorescently labeled detection antibody. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: HSV-1 Infection and Tau Phosphorylation Assay

Expert Insight: Using a sensitized cell line (SH-SY5Y-tau-P301S) allows researchers to observe the downstream neurodegenerative effects of HSV-1 infection. The P301S mutation makes the tau protein highly susceptible to aggregation upon oxMIF activation [1].

  • Seed SH-SY5Y-tau-P301S cells in 6-well plates and culture until 80% confluent.

  • Pre-treat cells with PAV-174 (50 nM) or DMSO vehicle control for 2 hours.

  • Infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.1 to 1.0.

  • Incubate for 24 hours post-infection.

  • Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western Blot analysis. Probe for viral antigens (e.g., HSV-1-gC) to confirm antiviral efficacy, and probe with AT8 antibody (anti-phospho-Tau Ser202/Thr205) to assess neuroprotection. Normalize signals against GAPDH.

Quantitative Efficacy Summary

The transformation of the 6-bromo-4-ethyl-1,3-benzothiazol-2-amine precursor into PAV-174 yields a molecule with extraordinary potency. The table below summarizes the expected biological data based on literature standards [1].

Assay / ParameterTargetEfficacy (PAV-174)Notes
CFPSA Assay IC₅₀ Viral Capsid Assembly~21 nMDemonstrates high potency in a cell-free environment.
In Vitro Viral Replication IC₅₀ HSV-1 (Vero Cells)~34 nMConfirms cell permeability and active intracellular targeting.
Tau Phosphorylation (AT8) Phospho-Tau (Ser202/Thr205)>80% ReductionMeasured in SH-SY5Y-tau-P301S cells at 50 nM dosage.
Target Binding Affinity oxMIFHigh (Confirmed via NMR)Induces Chemical Shift Perturbations (CSP) in 15N-HSQC spectra.

References

  • Müller-Schiffmann, A., Torres, F., Kitaygorodskyy, A., et al. (2023). "Oxidized MIF is an Alzheimer's Disease drug target relaying external risk factors to tau pathology." bioRxiv. Available at:[Link]

  • Lingappa, V. R., Reed, J. C., et al. (2013). "Host-rabies virus protein-protein interactions as druggable antiviral targets." Proceedings of the National Academy of Sciences. Available at:[Link]

Advanced Formulation Strategies for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride: Overcoming Free-Base Precipitation and Enhancing CNS Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of benzothiazole-based therapeutics has gained significant momentum, particularly for central nervous system (CNS) disorders, neurodegeneration, and oncology[1]. However, translating these molecules from the bench to systemic circulation is notoriously difficult. 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride represents a classic formulation challenge: it is a weak base formulated as an HCl salt, featuring a highly lipophilic core. This Application Note details the physicochemical barriers inherent to this API and provides self-validating formulation protocols—specifically Nanostructured Lipid Carriers (NLCs) and Amorphous Solid Dispersions (ASDs)—designed to prevent pH-induced precipitation and maximize bioavailability.

Physicochemical Profiling & The "Precipitation on Mixing" Challenge

To formulate 6-bromo-4-ethyl-1,3-benzothiazol-2-amine HCl successfully, one must first understand the thermodynamic trap it encounters in vivo.

The Causality of Precipitation

The 2-amino group on the benzothiazole ring is a very weak base. The lone pair of electrons on the exocyclic nitrogen is heavily delocalized into the electron-withdrawing thiazole ring, a pull that is further exacerbated by the electronegative 6-bromo substitution. Consequently, the pKa of this amine is extremely low.

While formulating it as an HCl salt artificially forces solubility in highly acidic environments (e.g., the stomach at pH 1.2), a critical failure occurs during transit to the neutral pH of the intestine or blood (pH 6.8–7.4). Because the environmental pH far exceeds the compound's pKa, the HCl salt rapidly dissociates, converting the drug into its unionized free-base form[2].

Due to the 6-bromo and 4-ethyl groups, the free base is highly lipophilic, meaning its intrinsic aqueous solubility ( S0​ ) is near zero[3]. This rapid pH shift causes a massive supersaturation event, leading to rapid crystal nucleation and irreversible precipitation[2].

Strategic Imperatives

To bypass this, the formulation must either:

  • Encapsulate the API in a lipophilic matrix that shields it from the aqueous environment (e.g., Lipid Nanoparticles)[4].

  • Inhibit Nucleation by trapping the API in a high-energy amorphous state using polymeric precipitation inhibitors (e.g., Amorphous Solid Dispersions).

Formulation Strategy: Nanostructured Lipid Carriers (NLCs)

For benzothiazole derivatives targeting the CNS (similar to Riluzole), Nanostructured Lipid Carriers (NLCs) are the gold standard[4]. NLCs utilize a blend of solid and liquid lipids to create an imperfect crystalline matrix. This imperfection provides high drug-loading capacity for the lipophilic free base and prevents drug expulsion during storage. Furthermore, surface modification with polysorbates facilitates Apolipoprotein E (ApoE) adsorption in the bloodstream, triggering receptor-mediated transcytosis across the Blood-Brain Barrier (BBB).

Pathway cluster_0 Oral / Systemic Administration Unformulated Unformulated HCl Salt Precipitate Free Base Precipitation (pH > pKa) Unformulated->Precipitate Intestinal pH shift NLC_Form NLC Encapsulated API Blood Systemic Circulation NLC_Form->Blood Protected from pH shift Precipitate->Blood Poor Absorption BBB Blood-Brain Barrier (BBB) Blood->BBB Circulation CNS CNS Target BBB->CNS Transcytosis

Pharmacokinetic pathway showing NLC-mediated protection against pH-induced API precipitation.

Protocol A: Self-Validating Preparation of NLCs via Hot High-Pressure Homogenization

Rationale: High-pressure homogenization ensures a uniform particle size (<150 nm), which is critical for evading the reticuloendothelial system (RES) and penetrating the BBB.

Materials:

  • API: 6-bromo-4-ethyl-1,3-benzothiazol-2-amine HCl (converted in situ to free base or used directly if lipid solubility permits).

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate).

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides).

  • Surfactant Phase: Polysorbate 80 (Tween 80) and Poloxamer 188.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt 450 mg of Precirol ATO 5 and 150 mg of Miglyol 812 at 85°C (approx. 10°C above the solid lipid's melting point).

  • API Incorporation: Disperse 50 mg of the API into the molten lipid melt. Stir continuously until optically clear. Causality Note: The high temperature decreases the viscosity of the lipid, allowing the lipophilic API to dissolve homogeneously.

  • Aqueous Phase Preparation: Dissolve 2% (w/v) Polysorbate 80 and 1% (w/v) Poloxamer 188 in 20 mL of ultra-purified water. Heat to 85°C.

  • Pre-Emulsion Generation: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (Ultra-Turrax) at 10,000 RPM for 3 minutes.

    • Self-Validation Checkpoint 1: Centrifuge a 1 mL aliquot of the pre-emulsion at 3,000 x g for 5 minutes. If a visible pellet forms, the API has precipitated out of the lipid phase. Do not proceed. Re-evaluate the lipid-to-drug ratio.

  • High-Pressure Homogenization (HPH): Pass the stable pre-emulsion through a high-pressure homogenizer at 800 bar for 3 to 5 cycles at 85°C.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into NLCs.

    • Self-Validation Checkpoint 2: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI > 0.3 indicates agglomeration; the batch must be discarded.

Workflow A API (HCl Salt) + Solid/Liquid Lipids B Melting & Mixing (85°C) A->B D Pre-emulsion (High Shear Mixing) B->D C Aqueous Phase + Surfactants C->D E High-Pressure Homogenization D->E F Cooling & Solidification E->F G NLC Dispersion (Target: <150 nm) F->G

Workflow for Nanostructured Lipid Carrier (NLC) preparation via high-pressure homogenization.

Formulation Strategy: Amorphous Solid Dispersions (ASDs)

If the therapeutic goal is oral administration without the need for complex nanoparticle manufacturing, Amorphous Solid Dispersions (ASDs) are highly effective. By co-melting the API with a hydrophilic polymer (e.g., HPMCAS or PVP-VA), the drug is locked into a high-energy amorphous state.

When the ASD reaches the intestine, the polymer dissolves and releases the drug. Crucially, the polymer chains surround the free base molecules, providing steric hindrance and hydrogen bonding (interacting with the benzothiazole's 2-amine group). This raises the activation energy required for crystal nucleation, maintaining the drug in a "spring and parachute" supersaturated state long enough to be absorbed across the intestinal epithelium.

Protocol B: In Vitro Supersaturation and Precipitation Test (pH Shift Assay)

To validate the efficacy of your ASD or NLC formulation against the unformulated HCl salt, use this self-validating pH shift assay.

  • Gastric Phase: Dissolve the formulation (equivalent to 10 mg API) in 50 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C. Stir at 100 RPM for 60 minutes.

  • Intestinal Shift: Rapidly add 50 mL of concentrated simulated intestinal fluid (FaSSIF) buffer to shift the pH to 6.8.

  • Kinetic Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, and 120 minutes post-shift.

  • Phase Separation: Immediately centrifuge the aliquots at 15,000 x g for 2 minutes to pellet any precipitated free base.

  • Quantification: Analyze the supernatant via HPLC-UV to determine the concentration of API remaining in solution.

    • Self-Validation Checkpoint: The unformulated HCl salt will show a >90% drop in soluble concentration within 15 minutes. A successful formulation must maintain >70% of the theoretical Cmax​ for at least 120 minutes.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Formulation Implications
Parameter6-bromo-4-ethyl-1,3-benzothiazol-2-amine HClFormulation Implication
Molecular Weight ~293.6 g/mol (Salt)Favorable for BBB penetration (<400 Da).
pKa (Estimated) < 3.0 (Weak Base)Prone to rapid free-base precipitation at physiological pH.
LogP (Free Base) Highly LipophilicExcellent lipid solubility; ideal for NLC encapsulation.
Aqueous Solubility pH-dependent (High at pH 1, Low at pH 7)Requires precipitation inhibitors (polymers/surfactants).
Table 2: Target Quality Attributes for NLC Formulation
Quality AttributeTarget SpecificationAnalytical MethodCorrective Action if Failed
Particle Size (Z-average) < 150 nmDynamic Light Scattering (DLS)Increase homogenization pressure/cycles.
Polydispersity Index (PDI) < 0.25Dynamic Light Scattering (DLS)Optimize surfactant ratio; check for lipid degradation.
Zeta Potential < -20 mV or > +20 mVElectrophoretic Light ScatteringAdjust aqueous phase pH or change surfactant type.
Encapsulation Efficacy (EE) > 85%Ultrafiltration + HPLC-UVIncrease liquid lipid (Miglyol) ratio to create more matrix imperfections.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at:[Link][1]

  • Drug Delivery Options for Riluzole in the Treatment of Amyotrophic Lateral Sclerosis. Neurology Letters. Available at:[Link][4]

  • Pharmaceutics 2,2 exam prep. AskFilo. Available at:[Link][2]

Sources

Troubleshooting & Optimization

improving aqueous solubility of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Development Teams

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride.

This compound presents a classic "brick dust/grease ball" paradox. While the 2-amine group allows for salt formation (hydrochloride), the highly lipophilic benzothiazole core, compounded by the hydrophobic 6-bromo and 4-ethyl substitutions, severely restricts its aqueous solubility. Furthermore, as a weakly basic drug, it is highly susceptible to pH-dependent precipitation in the gastrointestinal tract.

Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to overcome these barriers.

Diagnostic Formulation Workflow

G Start Solubility Issue Identified: 6-bromo-4-ethyl-1,3-benzothiazol-2-amine HCl Q1 Where does precipitation occur? Start->Q1 SGF In Gastric Fluid (pH 1.2) Q1->SGF Low pH SIF In Intestinal Fluid (pH 6.8) Q1->SIF Neutral pH Liquid Need Liquid Formulation Q1->Liquid IV/Oral Drops Action1 Address Common-Ion Effect (Switch Salt or Add Solubilizer) SGF->Action1 Action2 Maintain Supersaturation (Formulate ASD with HPMCAS) SIF->Action2 Action3 Encapsulate Hydrophobic Core (HP-β-CD Complexation) Liquid->Action3 Success1 Stable SGF Dissolution Action1->Success1 Success2 Enhanced Intestinal Absorption Action2->Success2 Success3 Clear Aqueous Solution Action3->Success3

Fig 1: Diagnostic workflow for resolving solubility bottlenecks in weakly basic benzothiazole derivatives.

Troubleshooting & FAQ Modules
Module 1: Gastric Solubility & The Common-Ion Effect

Q: My compound is an HCl salt, which should be highly soluble at low pH. Why is it precipitating in Simulated Gastric Fluid (SGF)? A: This is a classic manifestation of the common-ion effect . SGF contains a high concentration of chloride ions (from HCl and NaCl). According to Le Chatelier's principle, the excess ambient chloride shifts the solubility equilibrium of your hydrochloride salt toward the solid state, suppressing its dissolution[1].

  • Mechanistic Fix: To bypass this, you must either switch the counterion (e.g., to a mesylate salt, which does not suffer from gastric common-ion suppression) or utilize a localized microenvironmental pH modifier within a polymeric matrix to shield the dissolving salt from bulk chloride ions[1].

Module 2: Intestinal Precipitation (The "Spring and Parachute" Problem)

Q: The drug dissolves well in the stomach, but upon entering Simulated Intestinal Fluid (SIF, pH 6.8), it rapidly crashes out. How do I prevent this? A: 6-bromo-4-ethyl-1,3-benzothiazol-2-amine is a weakly basic drug. At pH 1.2, the 2-amine is protonated and soluble. As it transitions to pH 6.8 in the intestine (which is above its pKa), the drug deprotonates into its free base form. The extreme lipophilicity of the bromo-ethyl-benzothiazole core causes immediate crystallization[2].

  • Mechanistic Fix: You must formulate an Amorphous Solid Dispersion (ASD) using an enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Eudragit L100. These polymers act as a "parachute," utilizing steric hindrance and hydrogen bonding to inhibit crystal nucleation, thereby maintaining a supersaturated state of the free base long enough for intestinal absorption to occur[2][3].

Module 3: Liquid Formulations & Complexation

Q: I need to prepare a clear aqueous solution for intravenous or oral liquid dosing. ASDs are not applicable here. What is the best approach? A: For highly lipophilic, halogenated aromatics, Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard[4]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic benzothiazole core, while the external hydroxyl groups ensure aqueous solvation. Because the drug is already an HCl salt, the localized positive charge on the amine often sits favorably at the rim of the cyclodextrin torus, stabilizing the inclusion complex[4].

Quantitative Data Summary: Strategy Comparison

To guide your formulation selection, the following table synthesizes the expected performance of various solubility enhancement strategies for weakly basic, lipophilic APIs.

Formulation StrategyPrimary Mechanism of ActionExpected SGF (pH 1.2) SolubilityExpected SIF (pH 6.8) SolubilityOptimal Use Case
Neat HCl Salt (Control) Ionization of 2-amineModerate (Limited by Cl⁻ common-ion)Poor (Rapid free base precipitation)Early discovery / In vitro assays
Mesylate Salt Swap Avoids gastric common-ion effectHigh (>10 mg/mL)Poor (Rapid free base precipitation)Gastric-targeted absorption
HPMCAS-MF ASD (1:3) Crystallization inhibition / SupersaturationLow (Polymer is insoluble at low pH)High (Maintains supersaturation)Oral solid dosage (Intestinal absorption)
HP-β-CD Complexation Hydrophobic cavity encapsulationHigh (>20 mg/mL)High (>20 mg/mL)IV formulations / Oral liquids
Mechanistic Pathway: Supersaturation Maintenance

Mechanism ASD ASD Matrix (Drug + Polymer) Stomach Stomach (pH 1.2) ASD->Stomach Dissolution Intestine Intestine (pH 6.8) Stomach->Intestine Gastric Emptying FreeBase Free Base (Lipophilic) Intestine->FreeBase Deprotonation Supersat Supersaturated State FreeBase->Supersat HPMCAS/Eudragit Inhibition Precipitate Crystalline Precipitate FreeBase->Precipitate Unformulated Rapid Crash Absorption Systemic Absorption Supersat->Absorption High Flux Precipitate->Absorption Low Flux

Fig 2: Mechanism of enteric polymer-mediated supersaturation maintenance for weakly basic drugs.

Validated Experimental Protocols
Protocol A: Preparation and Validation of HPMCAS-based ASD via Solvent Evaporation

Causality Note: Solvent evaporation is preferred over hot-melt extrusion for this compound to avoid thermal degradation of the primary amine.

  • Solvent Selection: Dissolve 6-bromo-4-ethyl-1,3-benzothiazol-2-amine HCl and HPMCAS (M-grade) at a 1:3 (w/w) ratio in a 1:2 (v/v) mixture of Methanol and Dichloromethane (DCM)[3]. Why? Methanol dissolves the polar salt, while DCM solvates the polymer and the lipophilic core.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate under reduced pressure at 50°C until a solid film forms[3].

  • Secondary Drying (Critical Step): Place the resulting solid in a vacuum desiccator at 40°C for 24 hours. Why? Residual DCM acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the polymer and inducing premature drug recrystallization.

  • Milling & Sieving: Gently mill the dried film and pass through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation (Solid State): Analyze the powder via X-Ray Powder Diffraction (XRPD). A successful ASD will show a broad "halo" without sharp Bragg peaks, confirming complete amorphization.

Protocol B: Phase-Solubility Study for HP-β-CD Complexation

Causality Note: This protocol determines the stoichiometric ratio and stability constant ( K1:1​ ) to ensure you do not use excess, costly cyclodextrin.

  • Preparation of Media: Prepare a series of aqueous solutions containing HP-β-CD in concentrations ranging from 0 to 50 mM in a pH 4.5 acetate buffer.

  • Drug Addition: Add an excess amount (e.g., 50 mg) of the crystalline 6-bromo-4-ethyl-1,3-benzothiazol-2-amine HCl to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 37°C and 100 RPM for 72 hours. Why 72 hours? Highly crystalline, bulky molecules require extended time to achieve true thermodynamic equilibrium inside the cyclodextrin cavity.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter. Note: Discard the first 1 mL of filtrate to account for drug adsorption to the filter membrane.

  • Self-Validation (Quantification): Dilute the filtrate and analyze drug concentration via HPLC-UV. Plot the drug concentration (y-axis) vs. HP-β-CD concentration (x-axis). A linear slope < 1 indicates a 1:1 inclusion complex[4]. Calculate the stability constant: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility in the absence of CD.

References
  • Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions | Molecular Pharmaceutics - ACS Publications. acs.org. Available at:[Link]

  • Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - MDPI. mdpi.com. Available at:[Link]

  • Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC. nih.gov. Available at:[Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation | Molecular Pharmaceutics - ACS Publications. acs.org. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Development

Welcome to the technical support center for the synthesis of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride. This guide moves beyond standard procedural lists to examine the kinetic and thermodynamic causality behind yield losses in the classical Hugershoff reaction. By understanding the mechanistic failure points—from sulfenyl bromide intermediate stability to anhydrous salt precipitation—you can optimize your workflow for high-yield, high-purity recovery.

Part 1: Mechanistic Workflow & Causality

The synthesis of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine relies heavily on the classical Hugershoff oxidative cyclization[1]. The choice of starting material is a strategic imperative: we utilize 4-bromo-2-ethylaniline. If a 4-unsubstituted aniline were used, the primary side reaction would be thiocyanation at the para-position rather than the desired ortho-cyclization[2]. Because the 4-position is blocked by a bromine atom, the reaction is forced to cyclize at the available 6-position.

The reaction proceeds via the in situ formation of 1-(4-bromo-2-ethylphenyl)thiourea. Subsequent dropwise addition of bromine in glacial acetic acid oxidizes the thiourea into a highly reactive sulfenyl bromide intermediate[3]. This intermediate undergoes an intramolecular electrophilic aromatic substitution at the unsubstituted ortho position (C6 of the original aniline, which becomes C3a of the benzothiazole ring).

G Start 4-Bromo-2-ethylaniline + KSCN + AcOH Thiourea 1-(4-Bromo-2-ethylphenyl)thiourea (Intermediate) Start->Thiourea Acidic Condensation Fail1 Failure: Para-thiocyanation (Avoided by 4-Br block) Start->Fail1 Bromination Br2 / AcOH Addition (T < 10°C) Thiourea->Bromination Sulfenyl Sulfenyl Bromide Intermediate Bromination->Sulfenyl Oxidation Fail2 Failure: Tar Formation (If Br2 added too fast) Bromination->Fail2 Cyclization Thermal Cyclization (Room Temp to 80°C) Sulfenyl->Cyclization Electrophilic Sub. Quench NaHSO3 Quench & NH4OH Basification Cyclization->Quench FreeBase 6-Bromo-4-ethyl-1,3- benzothiazol-2-amine Quench->FreeBase Precipitation Salt Anhydrous HCl in Ether/Dioxane FreeBase->Salt Salification Product Target HCl Salt (Pure Crystals) Salt->Product Fail3 Failure: Oiling Out (If aqueous HCl used) Salt->Fail3

Fig 1: Mechanistic workflow and critical failure points in the Hugershoff synthesis.

Part 2: Quantitative Troubleshooting Data

Yield losses in this synthesis are rarely due to the failure of the core chemistry; they are almost exclusively driven by poor thermal management and improper isolation techniques. Compare your parameters against the optimized targets below.

Process ParameterTarget ConditionObserved Symptom of FailureImpact on YieldCorrective Action
Br₂ Addition Rate 1 drop/sec at < 10 °CExothermic spike; tarry black mixture.-40% to -60%Dilute Br₂ in AcOH; use an addition funnel with rigorous internal temperature monitoring.
Cyclization Temp 80 °C for 2 hoursRecovery of unreacted thiourea intermediate.-30% to -50%Ensure the reaction is heated post-addition. The sulfenyl bromide requires thermal energy to cyclize.
Oxidant Quenching 10% aq. NaHSO₃ until colorlessOrange/brown crude product; poor crystallization.-15% to -25%Do not basify until the solution is pale yellow/white. Unquenched Br₂ causes oxidative degradation during basification.
Salt Formation Anhydrous HCl in Ether/DioxaneProduct "oils out" into a sticky, hygroscopic residue.-40% to -70%Strictly avoid aqueous HCl. Use 2.0 M HCl in diethyl ether under an inert atmosphere.

Part 3: Validated Step-by-Step Protocol

To guarantee reproducibility, every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Thiourea Formation & Oxidative Cyclization
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4-bromo-2-ethylaniline (50 mmol) and potassium thiocyanate (KSCN, 200 mmol) in 100 mL of glacial acetic acid.

  • Cooling: Chill the reaction mixture in an ice-salt bath until the internal temperature drops below 10 °C.

  • Oxidation: Dissolve bromine (55 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

    • Self-Validation Checkpoint: The suspension will transition into a deep-orange solution. A persistent light orange tint at the end of the addition indicates the necessary slight stoichiometric excess of bromine.

  • Thermal Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 2 hours.

    • Self-Validation Checkpoint: Analyze via TLC (Toluene:Methanol 8:2). The complete disappearance of the lower-Rf thiourea spot confirms successful cyclization.

Phase 2: Workup and Free Base Isolation
  • Quenching: Cool the mixture to room temperature and pour it over 200 g of crushed ice. Add 10% aqueous sodium bisulfite (NaHSO₃) dropwise with vigorous stirring.

    • Self-Validation Checkpoint: The solution color must shift rapidly from dark orange to pale yellow or colorless, confirming the complete reduction of unreacted bromine.

  • Basification: Slowly add concentrated ammonium hydroxide (NH₄OH) until the pH reaches 9-10.

    • Self-Validation Checkpoint: A copious white to pale-yellow precipitate (the free base) will form immediately upon crossing pH 8.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove acetate salts, and dry in a vacuum oven at 50 °C overnight.

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Salification: Dissolve the dried free base in a minimum volume of anhydrous diethyl ether (or THF if solubility is poor).

  • Precipitation: Under a nitrogen atmosphere, dropwise add 1.1 equivalents of 2.0 M HCl in diethyl ether.

    • Self-Validation Checkpoint: Instantaneous precipitation of a fine, white crystalline solid occurs. The supernatant pH (checked via aliquot on wet pH paper) will drop to < 2.

  • Filter the hydrochloride salt under a nitrogen blanket, wash with cold anhydrous ether, and store in a desiccator.

Part 4: Technical FAQs

Q1: I am recovering unreacted 1-(4-bromo-2-ethylphenyl)thiourea instead of the cyclized product. What went wrong? A1: This is a kinetic failure. The Hugershoff reaction is a two-stage process: oxidation to the sulfenyl bromide, followed by electrophilic aromatic substitution[3]. If you maintained the reaction at < 10 °C for the entire duration, the sulfenyl bromide formed but lacked the thermal energy required to attack the deactivated aromatic ring (deactivated by the existing bromine atom). You must heat the reaction to 80 °C after the bromine addition is complete.

Q2: My crude yield is high, but the purity is exceptionally low, presenting as a dark, tarry mixture. What caused this? A2: This is caused by localized over-oxidation and failure to quench. If bromine is added too rapidly, the exothermic reaction creates hot spots that lead to N-bromination and oxidative polymerization of the aniline ring. Furthermore, if you basified the mixture with NH₄OH before completely quenching the excess bromine with NaHSO₃, the alkaline environment accelerates the oxidative degradation of the newly formed benzothiazole.

Q3: The free base isolates perfectly, but the hydrochloride salt turns into an oil rather than a crystal. How do I fix this? A3: "Oiling out" is a classic symptom of water contamination during the salification of benzothiazol-2-amines. Aqueous HCl establishes an equilibrium that prevents quantitative crystallization and encourages the formation of hydrates or solvates that present as sticky oils. You must ensure your free base is completely dry (vacuum oven) and exclusively use anhydrous HCl gas dissolved in an aprotic solvent (like diethyl ether or dioxane).

Q4: Are there alternative synthetic routes if I want to avoid using liquid bromine? A4: Yes. Modern methodologies utilize copper-catalyzed tandem reactions with sodium hydrosulfide (NaSH)[4]. However, this approach requires starting from a pre-formed carbodiimide rather than an aniline, which shifts the synthetic burden to the preparation of the 4-bromo-2-ethylphenyl carbodiimide precursor. For this specific substitution pattern, the classical Hugershoff route remains the most atom-economical if thermal parameters are strictly controlled.

Sources

resolving HPLC peak tailing for 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in chromatographic method development: peak tailing of basic, halogenated heterocyclic compounds.

This guide focuses specifically on 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride . We will bypass generic advice and dive directly into the physicochemical causality of the molecule, diagnostic workflows, and field-proven, self-validating protocols to restore peak symmetry.

Part 1: Physicochemical Causality & Chromatographic Impact

To solve a chromatographic issue, we must first understand the molecule. 6-bromo-4-ethyl-1,3-benzothiazol-2-amine is a basic amine with hydrophobic substituents (bromo and ethyl groups), supplied as a highly polar hydrochloride salt.

Peak tailing for basic compounds is rarely a random error; it is a predictable consequence of secondary retention mechanisms. While the hydrophobic core of the molecule interacts with the C18 stationary phase (primary retention), the basic amine group undergoes strong ion-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica surface[1][2]. This dual-retention mechanism acts like "molecular velcro," delaying the elution of a fraction of the analyte[3].

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Core pKa ~4.48 (2-aminobenzothiazole core)[4][5]The amine is protonated (positively charged) at pH < 6.5. This promotes aggressive cation-exchange with negatively charged residual silanols at mid-pH[6].
Hydrophobicity High (Bromo & Ethyl substituents)Requires a higher percentage of organic modifier for timely elution, which can exacerbate solubility issues if the sample diluent is mismatched.
Form Hydrochloride Salt (HCl)Highly polar in its salt form. Injecting a high-concentration aqueous sample into a high-organic mobile phase can cause transient precipitation or viscous fingering[7].

Part 2: Diagnostic Workflow

Before altering your mobile phase, you must prove whether the tailing is a chemical (analyte-stationary phase interaction) or physical (fluidic pathway/column bed) issue.

G Start Observe Peak Tailing (Asymmetry Factor > 1.2) InjectNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker peak tail? InjectNeutral->CheckNeutral Physical Physical Issue (Extra-column volume, frit blockage, void) CheckNeutral->Physical Yes Chemical Chemical Issue (Secondary ion-exchange, pH mismatch) CheckNeutral->Chemical No FixPhysical Replace frit, check PEEK fittings, reduce tubing length Physical->FixPhysical FixChemical Adjust pH, increase buffer, use endcapped column Chemical->FixChemical

Caption: Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.

Part 3: Troubleshooting FAQs

Q: Why does my 6-bromo-4-ethyl-1,3-benzothiazol-2-amine peak tail severely on a standard C18 column at pH 6.0? A: At pH 6.0, your mobile phase is above the pKa of the residual silanols on the silica support (pKa ~3.5–4.5), meaning they are ionized (Si-O⁻). Simultaneously, pH 6.0 is close enough to the analyte's pKa (~4.48) that a significant portion of the amine remains protonated (R-NH₃⁺)[2][4]. This creates a perfect storm for weak cation-exchange interactions. The analyte binds to the ionized silanols, causing the trailing edge of the peak to drag[6][8].

Q: How can I manipulate the mobile phase pH to eliminate this tailing? A: You must move the pH away from the "danger zone" where both the silanols and the analyte are ionized. You have two authoritative approaches:

  • Low pH Strategy (pH 2.0 - 2.5): By lowering the pH below 3.0, you fully protonate and neutralize the residual silanols (Si-OH). Even though your basic amine remains positively charged, there are no negatively charged silanols left to interact with it[1][9].

  • High pH Strategy (pH > 10.0): By raising the pH at least 2 units above the analyte's pKa, you deprotonate the basic amine, converting it to its neutral free-base form. The neutral molecule will not undergo ion-exchange, regardless of the silanol ionization state[6]. (Note: This requires a high-pH stable hybrid column).

Q: I am restricted to a mid-pH method (pH 6.5) due to other analytes in my mix. What additives can I use? A: You can use a sacrificial amine modifier like Triethylamine (TEA) at 10–50 mM. TEA is a small, highly basic molecule that aggressively competes for and binds to the ionized silanols, effectively masking them and preventing your target analyte from interacting with the silica surface[10][11].

Q: Could my sample preparation be causing the tailing or splitting? A: Yes. Because the compound is a hydrochloride salt, it is highly polar. If you dissolve your sample in 100% strong organic solvent (e.g., pure Acetonitrile) and inject it into a highly aqueous mobile phase, the analyte experiences a localized solvent mismatch. This causes viscous fingering or transient precipitation at the column head, leading to split or tailing peaks[7]. Always match your sample diluent to the initial mobile phase conditions.

Part 4: Step-by-Step Methodologies

Protocol 1: Low-pH Mobile Phase Optimization (Self-Validating System)

This protocol uses pH suppression to eliminate silanol ionization. It is self-validating: if tailing persists after executing this protocol, the root cause is definitively physical (e.g., column void) rather than chemical[3][9].

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric Acid (H₃PO₄). Filter through a 0.22 µm membrane.

  • Column Selection: Install a low-pH stable, highly endcapped reversed-phase column (e.g., Agilent ZORBAX StableBond or Waters XBridge)[2][9].

  • System Equilibration: Flush the system with the new mobile phase for at least 15 column volumes to ensure the silica surface is fully equilibrated and all silanols are protonated.

  • Validation Injection: Inject a neutral marker (e.g., Uracil for dead volume, Toluene for retention). Calculate the asymmetry factor ( As​ ). It must be ≤1.1 .

  • Analyte Injection: Inject the 6-bromo-4-ethyl-1,3-benzothiazol-2-amine sample (dissolved in initial mobile phase). The peak should now elute symmetrically.

Protocol 2: Triethylamine (TEA) Silanol Masking Workflow

Use this protocol when low-pH methods are not viable.

  • Mobile Phase Modification: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to your aqueous mobile phase reservoir[11].

  • pH Adjustment: TEA is highly basic and will spike the pH. Carefully titrate the aqueous phase back to your target pH (e.g., pH 6.0) using a suitable acid (e.g., Phosphoric or Acetic acid).

  • Deep Equilibration: Amine modifiers require extended equilibration. Pump the mobile phase through the column for a minimum of 30 column volumes . The baseline must be completely stable, indicating that the TEA has saturated all active silanol sites[11].

  • Column Dedication: Crucial Step. Once a column has been exposed to TEA, it is extremely difficult to wash out completely. Dedicate this specific column solely to methods utilizing amine modifiers.

Part 5: Mechanistic Resolution

G Silanol Ionized Silanol (Si-O⁻) on Silica Surface Interaction Strong Ion-Exchange (Causes Tailing) Silanol->Interaction Amine Protonated Amine (R-NH3⁺) (Analyte) Amine->Interaction LowPH Low pH (< 3.0) Protonates Silanols (Si-OH) Interaction->LowPH HighPH High pH (> 10.0) Deprotonates Amine (R-NH2) Interaction->HighPH TEA Add TEA Modifier Competitively Binds Si-O⁻ Interaction->TEA Resolution Elimination of Secondary Interactions (Symmetrical Peak) LowPH->Resolution HighPH->Resolution TEA->Resolution

Caption: Mechanistic pathways to resolve secondary ion-exchange interactions causing peak tailing.

References

  • Guidechem. "2-Aminobenzothiazole 136-95-8 wiki - Guidechem". Guidechem.
  • BenchChem. "Physicochemical properties of 2-aminobenzothiazole". BenchChem.
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". GMP Insiders.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Waters Corporation.
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.
  • Axion Labs. "HPLC Peak Tailing". Axion Labs.
  • Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column?". Waters Corporation.
  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids". NIH.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.
  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Agilent.

Sources

Technical Support Center: Overcoming Precipitation of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride in Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals utilizing 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride . Recently identified as a potent allosteric modulator of oxidized Macrophage Migration Inhibitory Factor (oxMIF), this compound is critical for studying herpes simplex virus 1 (HSV-1) infections and tau pathology in neurodegenerative diseases .

A frequent challenge during in vitro screening is the rapid precipitation of this compound upon dilution into physiological cell culture media. This guide breaks down the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to ensure stable solubilization.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does the compound precipitate in media when my stock solution in water or DMSO is perfectly clear? The Causality: 6-bromo-4-ethyl-1,3-benzothiazol-2-amine is synthesized and supplied as a hydrochloride (HCl) salt. In pure water or 100% DMSO, the protonated amine ensures high solubility. However, physiological culture media (pH ~7.4) acts as a strong buffer. The pKa of the benzothiazol-2-amine moiety is typically around 4.0–4.5. When introduced to pH 7.4 media, the compound is rapidly deprotonated into its free base form. Because of the highly hydrophobic bromo and ethyl substituents, the un-ionized free base is extremely lipophilic, leading to rapid thermodynamic aggregation and precipitation .

Causality A HCl Salt (Soluble) C Deprotonation (pKa ~4.5) A->C Added to B Culture Media (pH 7.4) B->C Buffers to D Free Base (Highly Lipophilic) C->D Loses H+ E Precipitation / Aggregation D->E Hydrophobic Effect

Logical relationship showing the pH-driven precipitation of the benzothiazole amine in culture media.

Q2: What is the most reliable formulation strategy to maintain solubility without inducing cytotoxicity? The Solution: The gold standard for delivering highly lipophilic halogenated benzothiazoles into aqueous environments is the use of modified cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol®) . These cyclic oligosaccharides feature a hydrophobic internal cavity that encapsulates the lipophilic free base, while their hydrophilic exterior maintains aqueous solubility. This prevents precipitation without relying on high concentrations of DMSO (>0.5%), which can be highly toxic to sensitive primary neurons or organoids.

Quantitative Data Summary

Understanding the solubility limits of your compound in various vehicles is critical for assay design.

Table 1: Solubility Profile of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine

Vehicle / ConditionMax Soluble ConcentrationStability at 37°C (24h)Mechanistic Notes
100% DMSO >50 mMStableIdeal for master stock storage at -20°C.
Water (pH < 5) ~10 mMStableAcidic environment keeps amine protonated.
Standard Media (pH 7.4) < 1 µMUnstable (Precipitates)Free base crashes out immediately.
Media + 0.1% DMSO < 5 µMUnstable (Micro-crystals)Insufficient for high-dose screening assays.
Media + 20% HP-β-CD > 1 mMStableIdeal intermediate stock for serial dilutions.

Experimental Protocol: HP-β-CD Inclusion Complex Preparation

To prevent local supersaturation and ensure complete encapsulation, follow this step-by-step methodology.

Trust & Validation Note: This protocol incorporates a centrifugation step as a self-validating system . If complexation fails, a visible pellet will form, preventing you from applying an inaccurate dose to your cells.

Materials Needed:

  • 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride powder

  • Anhydrous DMSO

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Basal cell culture media (e.g., DMEM, Neurobasal)

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously until the solution is completely clear.

  • Carrier Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your basal cell culture media. Filter sterilize the carrier solution through a 0.22 µm PES membrane.

  • Complexation (Critical Step): While continuously vortexing the 20% HP-β-CD media, add the 10 mM DMSO stock dropwise. Dilute to a 1 mM intermediate stock (the intermediate will contain 10% DMSO). Continuous agitation is required to prevent local supersaturation before the cyclodextrin can encapsulate the free base.

  • Thermodynamic Drive: Bath sonicate the 1 mM intermediate solution for 10 minutes at room temperature. The energy input drives the lipophilic molecules into the hydrophobic cavities of the cyclodextrin.

  • Validation & Clarification: Centrifuge the intermediate solution at 15,000 × g for 5 minutes. Carefully inspect the bottom of the tube. A successful complexation will yield no visible pellet . Transfer the clarified supernatant to a new sterile tube.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock into your final pre-warmed culture media to reach your target assay concentration (e.g., 10 µM). The final DMSO concentration will be ≤0.1%, ensuring no solvent-induced cytotoxicity.

Workflow Step1 1. Dissolve in DMSO 10 mM Stock Step3 3. Dropwise Addition Vortex Continuously Step1->Step3 Step2 2. Prepare Carrier 20% HP-β-CD in Media Step2->Step3 Step4 4. Bath Sonicate 10 mins at RT Step3->Step4 Step5 5. Centrifuge 15,000 x g (Validate no pellet) Step4->Step5 Step6 6. Final Dilution Target Assay Concentration Step5->Step6

Workflow for preparing cyclodextrin inclusion complexes to prevent compound precipitation.

Biological Context: Why Solubilization Matters

Accurate dosing is critical because 6-bromo-4-ethyl-1,3-benzothiazol-2-amine acts on a highly specific biological pathway. It binds to the allosteric site of oxidized MIF (oxMIF), a repurposed host protein that triggers tau phosphorylation during viral stress. If the compound precipitates, the effective concentration drops, leading to false negatives in tau-reduction assays.

Pathway Stress HSV-1 / External Stress oxMIF Oxidized MIF (oxMIF) Stress->oxMIF Induces MIF Native MIF MIF->oxMIF Oxidation Tau Tau Phosphorylation oxMIF->Tau Triggers Disease Protein Misfolding / AD Tau->Disease Aggregation Drug 6-bromo-4-ethyl-1,3- benzothiazol-2-amine Drug->oxMIF Inhibits

Biological context showing the compound's inhibition of oxMIF to prevent tau phosphorylation.

References

  • Müller-Schiffmann, A., et al. "Oxidized MIF is an Alzheimer's disease drug target relaying external risk factors to tau pathology." Cell Reports Medicine, 2025. URL:[Link]

  • Fagerberg, J.H., et al. "pH-Induced precipitation behavior of weakly basic compounds: determination of extent and duration of supersaturation using potentiometric titration and correlation to solid state properties." Pharmaceutical Research, 2012. URL:[Link]

  • Loftsson, T., et al. "Drug permeation through biomembranes: Cyclodextrins and the unstirred water layer." Pharmazie, 2012. URL:[Link]

Technical Support Center: Purification of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of crude 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride. Because this compound contains a highly polar aminobenzothiazole core, an ethyl group, a halogen, and exists as a hydrochloride salt, standard silica gel chromatography is often inefficient. This guide provides field-proven, scalable purification strategies grounded in physicochemical causality.

Section 1: The Causality of Salt vs. Free Base Purification

Attempting to purify the crude hydrochloride salt directly often fails because the salt traps polar organic impurities and residual inorganic byproducts within its crystal lattice. The most effective purification strategy relies on a phase-transition mechanism : converting the water-soluble hydrochloride salt into its water-insoluble free base[1].

By shifting the pH above the compound's pKa (typically ~4.5 for the protonated amine), the target molecule becomes neutral and precipitates out of the aqueous phase[2]. Highly polar impurities and inorganic salts remain solvated. Once isolated, the free base can be easily recrystallized and decolorized before being converted back to the highly pure hydrochloride salt in an anhydrous environment[3].

Table 1: Physicochemical & Solvent Selection Guide

Solvent System 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine (Free Base) Hydrochloride Salt Mechanistic Role in Purification
Water (Cold) Insoluble Soluble Ideal for precipitating the free base during alkaline neutralization[4].
Water (Hot) Slightly Soluble Highly Soluble Acts as an antisolvent when added to ethanol during free base recrystallization[5].
Ethanol (Hot) Freely Soluble Soluble Primary solvent for dissolving the free base and facilitating charcoal treatment[6][7].
Ethyl Acetate Soluble Insoluble Excellent for liquid-liquid extraction of the free base from aqueous impurities[6].

| Diethyl Ether | Slightly Soluble | Insoluble | Anhydrous medium for precipitating the final hydrochloride salt via ethereal HCl. |

Section 2: Self-Validating Experimental Protocols
Protocol A: Alkaline Freebasing & Charcoal Decolorization

Causality: Oxidative byproducts (such as azo dyes or polymeric phenolic species) are highly conjugated, planar molecules[8]. Activated charcoal provides a massive, porous surface area that selectively adsorbs these planar, electron-rich impurities via π-π stacking interactions, effectively stripping color from the target compound[9].

  • Suspension: Suspend 1.0 equivalent of crude 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride in 10 volumes of distilled water[1].

  • Neutralization: Slowly add 25% aqueous ammonium hydroxide (NH₄OH) or 1M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 8–9[1][2].

    • Self-Validation Check: The solution will transition from a clear/cloudy liquid to a thick suspension as the water-insoluble free base precipitates. Verify the pH with indicator paper to ensure complete deprotonation.

  • Isolation: Filter the precipitated free base via vacuum filtration and wash thoroughly with cold water to remove residual inorganic salts[2].

  • Decolorization: Dissolve the damp free base in a minimal volume of hot ethanol (approx. 5-8 volumes)[9]. Add 10% w/w activated charcoal (Norit) and reflux for 15–30 minutes[1][9].

  • Hot Filtration: Filter the boiling suspension rapidly through a pre-heated Celite pad to remove the charcoal.

    • Self-Validation Check: The filtrate should be significantly lighter in color (pale yellow to colorless) compared to the starting crude mixture.

Protocol B: Antisolvent Recrystallization & Anhydrous Re-salting

Causality: Regenerating the hydrochloride salt in an anhydrous environment prevents the equilibrium-driven hydrolysis that occurs in aqueous acidic solutions. This ensures a stoichiometric 1:1 salt formation and immediate precipitation of the highly pure intermediate[3].

  • Antisolvent Addition: To the hot ethanolic filtrate from Protocol A, add hot distilled water dropwise until the solution becomes faintly turbid (the cloud point)[5][9].

  • Controlled Cooling: Remove the heat source and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0–5°C) for 1 hour to maximize crystal yield[8].

  • Filtration: Collect the purified free base crystals via vacuum filtration and dry to constant weight in a vacuum oven at 40–50°C[1].

  • Anhydrous Re-salting: Dissolve the pure free base in anhydrous diethyl ether or a minimal amount of dry ethanol. Slowly add a stoichiometric amount of ethereal HCl (1.05 equivalents) under a nitrogen atmosphere[3].

  • Final Isolation: The highly pure 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Section 3: Visual Workflows

PurificationWorkflow A Crude 6-Bromo-4-ethyl- 1,3-benzothiazol-2-amine HCl B Alkaline Neutralization (NH4OH to pH 8-9) A->B Suspend in H2O C Free Base Precipitation & Filtration B->C Base addition D Dissolution in Hot Ethanol + Activated Charcoal C->D Resuspend E Hot Filtration (Remove Charcoal/Impurities) D->E 15-30 min reflux F Crystallization (Cooling & Antisolvent) E->F Add H2O dropwise G Re-salting (Ethereal HCl) F->G Isolate free base H Pure Hydrochloride Salt G->H Precipitation

Workflow for the acid-base and charcoal purification of 2-aminobenzothiazole derivatives.

TroubleshootingTree Start Issue: Product 'Oils Out' During Cooling Step1 Reheat Mixture (Redissolve Oil) Start->Step1 Step2 Adjust Solvent Ratio (Add drops of Ethanol) Step1->Step2 Step3 Controlled Cooling (Ambient to Ice Bath) Step2->Step3 Decision Did crystals form? Step3->Decision Fix Mechanical Stimulus (Scratch flask interior) Decision->Fix No Success Successful Crystallization Decision->Success Yes Fix->Decision Wait 15 min

Decision-making workflow for troubleshooting oiling out during recrystallization.

Section 4: Troubleshooting & FAQs

Q1: My compound "oiled out" during recrystallization instead of forming discrete crystals. What is the mechanistic cause and how do I fix it? A1: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid. Mechanistically, this happens because the melting point of the impure compound is lower than the temperature at which it saturates the solvent. To fix this, reheat the mixture until the oil completely redissolves. Add a small amount of the primary solvent (ethanol) to lower the saturation temperature, then cool the flask very slowly[10]. Scratching the inside of the flask with a glass rod provides microscopic glass shards that act as nucleation sites to induce proper crystallization[10].

Q2: LC-MS analysis shows a significant M-79/80 peak (loss of bromine). How do I separate the unbrominated 4-ethyl-1,3-benzothiazol-2-amine from my product? A2: Incomplete bromination leaves the starting material in the mixture[8]. Because both the brominated product and the starting material are basic amines, standard acid-base extraction will not separate them efficiently. You must rely on silica gel column chromatography of the free base (e.g., eluting with a hexane/ethyl acetate gradient) before forming the final hydrochloride salt[2].

Q3: Why is my yield so low after recrystallizing the hydrochloride salt directly from water? A3: While the free base is poorly soluble in water, the hydrochloride salt has significantly enhanced aqueous solubility due to its ionic nature[4]. Recrystallizing the salt directly from water leads to massive product loss in the mother liquor. Instead, recrystallize the free base from an ethanol/water mixture[5], and then convert it back to the hydrochloride salt in a non-aqueous solvent.

Q4: The final hydrochloride salt is off-white or distinctly colored (yellow/brown). How can I improve its color profile? A4: Colored impurities typically arise from the oxidative degradation of the aminobenzothiazole core or unreacted aniline precursors during the cyclization or bromination steps[8][10]. These are difficult to remove by simple recrystallization. We highly recommend performing a hot activated charcoal (Norit) treatment on the free base form in ethanol prior to re-salting[1][9].

References
  • Benchchem. "Technical Support Center: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole". Available at: 8

  • Google Patents. "US4563533A - Process for the preparation of halogen-substituted 2-aminobenzothiazoles". Available at: 1

  • Benchchem. "Technical Support Center: Synthesis of 2-Aminobenzothiazole Derivatives". Available at: 10

  • Guidechem. "What is the synthesis method of 2-Amino-6-bromobenzothiazole? - FAQ". Available at: 2

  • Organic Syntheses. "2-amino-6-methylbenzothiazole". Available at: 9

  • Chem-Impex. "2-Aminobenzothiazole hydrochloride". Available at: 3

  • Cymit Quimica. "CAS 94787-08-3: 2-Benzothiazolamine,hydrochloride (1:1)". Available at: 4

  • MDPI. "In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents". Available at: 5

  • Benchchem. "physicochemical properties of 2-aminobenzothiazole". Available at: 6

  • Benchchem. "Technical Support Center: Synthesis of 2-Aminobenzothiazole Derivatives". Available at: 7

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical reagents is paramount, not only for regulatory compliance but also for ensuring a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, a compound that, due to its chemical structure—a halogenated aromatic amine—requires careful handling and disposal. This document is designed to be a definitive resource, grounding its recommendations in established safety protocols and scientific principles.

Understanding the Hazard Profile

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07, indicating it is a warning-level hazard.[1] These classifications necessitate the use of appropriate personal protective equipment (PPE) and stringent handling procedures to prevent exposure.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is crucial to establish a safe working environment. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as the compound can cause skin irritation.[3][4]
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.[3]
Respiratory Protection A certified respirator (e.g., N95 or higher) should be used if handling the compound as a powder outside of a fume hood.Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[5]
Engineering Controls

All handling of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

Step-by-Step Disposal Procedure

The disposal of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride must be carried out in accordance with local, state, and federal regulations.[7] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] This compound is considered a hazardous waste and must not be disposed of in regular trash or down the drain.[7]

Waste Segregation and Collection

Causality: Proper segregation of chemical waste is critical to prevent dangerous reactions. As a halogenated organic compound, 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride must be collected separately from non-halogenated organic waste to facilitate proper treatment and disposal.[8] Mixing with incompatible materials can lead to the generation of heat, toxic gases, or even fire.[9]

Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

  • Labeling: The label must include the full chemical name, "6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride," the hazard characteristics (e.g., "Irritant," "Harmful"), and the date of accumulation.

  • Collection: Place all solid waste contaminated with the compound, including unused product, contaminated labware (e.g., weigh boats, filter paper), and grossly contaminated PPE, into the designated waste container.

Storage of Hazardous Waste

Causality: Safe storage of hazardous waste is essential to prevent accidental release and ensure the safety of laboratory personnel.

Protocol:

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

  • Incompatibility: Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1][10][11]

Final Disposal

Causality: Due to its halogenated aromatic structure, the recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Thermal decomposition of brominated compounds can produce hazardous byproducts such as hydrogen bromide and other brominated organic compounds, which require specialized incineration and off-gas treatment systems.[12]

Protocol:

  • Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8][13][14][15][16] They will have contracts with licensed hazardous waste disposal companies that are equipped to handle this type of chemical waste.

  • Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and the disposal company. This "cradle-to-grave" tracking is a key component of RCRA regulations.

Spill Management and Decontamination

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

Spill Response

Protocol:

  • Evacuate and Secure: Alert others in the laboratory and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.1, including respiratory protection if the compound is in a powdered form.

  • Contain the Spill: For a solid spill, gently cover the material with an absorbent pad to prevent it from becoming airborne.

  • Clean Up: Carefully scoop the spilled material and any contaminated absorbent into a designated hazardous waste container.[17]

  • Decontaminate the Area: Proceed with the decontamination procedure outlined below.

Decontamination Procedure

Causality: A multi-step decontamination process is necessary to ensure the complete removal of the aromatic amine from surfaces. The initial step involves converting the amine to a more soluble salt, followed by a chemical transformation to facilitate the removal of any residual traces.[18]

Protocol:

  • Initial Cleaning: After the bulk of the spill has been removed, wet a sponge with a dilute (5%) hydrochloric acid solution and wipe the contaminated surface. This will convert the amine to its more water-soluble hydrochloride salt.[18]

  • Rinse: Wipe the area with a clean sponge dampened with water to remove the salt.

  • Residual Amine Removal (if necessary): For quantitative removal, a solution such as Ehrlich's reagent can be used to react with any remaining aromatic amine to form a Schiff base, which can then be removed with a methanol-soaked sponge.[18] Alternatively, commercially available aromatic amine decontamination solutions can be used according to the manufacturer's instructions.[19][20][21]

  • Final Cleaning: Perform a final wipe-down of the area with a detergent solution, followed by a water rinse.

  • Dispose of Decontamination Materials: All sponges, wipes, and contaminated solutions must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride.

DisposalWorkflow start Start: Handling 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste: - Unused Compound - Contaminated Materials fume_hood->waste_generation spill Spill Occurs fume_hood->spill waste_container Place in a Labeled, Dedicated 'Halogenated Organic Solid Waste' Container waste_generation->waste_container storage Store in a Designated Satellite Accumulation Area (SAA) waste_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Disposal by a Licensed Hazardous Waste Facility via High-Temperature Incineration ehs_contact->disposal end End of Process disposal->end spill_response Follow Spill Response Protocol: 1. Evacuate & Secure 2. Don PPE 3. Contain Spill 4. Clean Up spill->spill_response decontaminate Decontaminate Spill Area spill_response->decontaminate decontaminate->waste_container

Caption: Disposal decision workflow for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride.

Conclusion

The proper disposal of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to strict handling protocols, and following a systematic disposal procedure, researchers can minimize risks and ensure compliance with all relevant regulations. This guide provides the necessary framework for achieving these goals, fostering a culture of safety and responsibility within the scientific community.

References

  • Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]

  • Veolia. (n.d.). Liquid & hazardous Waste. Retrieved from [Link]

  • Weeks, R. W., & Dean, B. J. (1977). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Lab., N.Mex. (USA).
  • Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure: Non-Emergency Chemical Spill Response and Cleanup. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Daiseki Co., Ltd. (n.d.). List of licenses / List of technically qualified employees|Description of business. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Midwest Consortium for Hazardous Waste Worker Training. (n.d.). Personal Protective Equipment Participant Guide. Retrieved from [Link]

  • HazChem Environmental. (n.d.). HAZMAT Cleanup- Environmental Waste Disposal. Retrieved from [Link]

  • Cleanaway. (n.d.). Hazardous Waste Disposal & Management Services. Retrieved from [Link]

  • University of Iowa. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • SKC, Inc. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • SKC, Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Trieff, N. M., & Ramanujam, V. M. S. (1977). Removal of odorous aromatic amine environmental pollutants by chloramine-T. Water, Air, and Soil Pollution, 8(3), 321-328.
  • SKC, Inc. (n.d.). Decontamination Solution Aromatic Amines 1 gal 769-1051. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Jultika. (n.d.). PREVENTION OF BROMINE-CONTAINING DISINFECTION BY-PRODUCTS DURING DRINKING WATER TREATMENT. Retrieved from [Link]

  • Stanford University. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.